Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUORKIVEWOASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512051 | |
| Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80537-14-0 | |
| Record name | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its synthesis, intended for an audience with a strong background in organic chemistry.
Core Synthesis Pathway: 1,3-Dipolar Cycloaddition
The most established and direct route to this compound is through a [3+2] cycloaddition reaction, a type of pericyclic reaction. This pathway involves the reaction of a pyridinium ylide with an electron-deficient alkyne.
Specifically, the synthesis commences with the generation of a pyridinium ylide from a stable precursor, 1-aminopyridinium iodide. This is followed by its in-situ reaction with ethyl propiolate, which serves as the dipolarophile. The reaction proceeds via a concerted mechanism, leading to the formation of the fused pyrazolo[1,5-a]pyridine ring system. Subsequent aromatization of the intermediate yields the final product.
The overall transformation can be summarized as follows:
Caption: Overall synthetic scheme for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |
| Molecular Weight | 190.20 g/mol | N/A |
| Reported Yield | 45% | [Sasaki, T., et al., 1970] |
| Melting Point | 73-74 °C | [Sasaki, T., et al., 1970] |
| Appearance | Colorless Needles | [Sasaki, T., et al., 1970] |
Spectroscopic Data:
| Technique | Data | Reference |
| ¹³C NMR (CDCl₃) | δ (ppm): 163.1, 147.2, 140.2, 128.9, 121.8, 115.1, 111.4, 109.8, 60.5, 14.4 | [SpectraBase] |
| IR (KBr) | ν (cm⁻¹): 1710 (C=O) | [Sasaki, T., et al., 1970] |
Detailed Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the synthesis of this compound.
Synthesis of 1-Aminopyridinium Iodide (Starting Material)
This procedure is adapted from Gösl and Meuwsen as described in Organic Syntheses.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1-aminopyridinium iodide.
Procedure:
-
To a solution of hydroxylamine-O-sulfonic acid (0.11 mol) in 50 mL of cold water, add pyridine (0.30 mol).
-
Heat the mixture on a steam bath at approximately 90°C for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring and add potassium carbonate (0.10 mol).
-
Remove the water and excess pyridine by heating at 30-40°C in a rotary evaporator.
-
Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add 57% hydriodic acid (0.10 mol) and store the resulting solution at -20°C for 1 hour to induce precipitation.
-
Collect the solid by filtration.
-
Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 1-aminopyridinium iodide as almost-white crystals.
Synthesis of this compound
This protocol is based on the cycloaddition reaction described by Sasaki, et al. (1970).
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Procedure:
-
To a stirred solution of 1-aminopyridinium iodide (10 mmol) and ethyl propiolate (12 mmol) in 50 mL of dimethylformamide (DMF), add potassium carbonate (15 mmol).
-
Continue stirring the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into 200 mL of water and extract with benzene (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on alumina, eluting with benzene, to afford this compound. [Sasaki, T., et al., 1970]
Concluding Remarks
The 1,3-dipolar cycloaddition of a pyridinium ylide with ethyl propiolate remains the most direct and reliable method for the synthesis of the title compound. The provided protocols offer a solid foundation for the laboratory-scale preparation of this compound. Researchers are encouraged to consult the cited literature for further details on the reaction mechanism and characterization. The versatility of the pyrazolo[1,5-a]pyridine scaffold ensures its continued importance in the development of novel therapeutic agents.
An In-depth Technical Guide on the Physicochemical Properties of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and situates the molecule within the relevant biological context of protein kinase inhibition. The information presented herein is intended to support research and development efforts involving this and related molecular entities.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | (Supplier Data) |
| Molecular Weight | 190.20 g/mol | (Supplier Data) |
| Melting Point | 47-48 °C | (Supplier Data) |
| Density | 1.269 g/cm³ | (Supplier Data) |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| logP | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
The following sections describe standard laboratory methods for the experimental determination of key physicochemical parameters.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of pyrazolopyridine derivatives. One common approach involves the condensation and subsequent cyclization of a suitable aminopyridine precursor with a β-ketoester.
Reaction Scheme: A potential synthesis could involve the reaction of 2-aminopyridine with an appropriate diethyl ethoxymethylenemalonate derivative, followed by cyclization.
General Protocol:
-
To a solution of 2-aminopyridine in an appropriate solvent (e.g., ethanol or acetic acid), add an equimolar amount of a suitable ethyl 2-formyl-3-oxobutanoate derivative.
-
The reaction mixture is heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) to assess completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Protocol:
-
A small amount of the crystalline this compound is finely ground and packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a common technique for its determination.
Protocol:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
pKa Determination
The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for pKa determination.
Protocol:
-
A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the aqueous solubility is low.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
-
The pKa is determined from the inflection point of the resulting titration curve (pH versus volume of titrant added).
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method is the classical approach for logP measurement.
Protocol:
-
A pre-determined amount of this compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination).
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is quantified using an appropriate analytical technique (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Context and Signaling Pathways
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Notably, derivatives of this class have been identified as potent inhibitors of protein kinases.[1] Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[2]
An inhibitor of a protein kinase, such as a pyrazolo[1,5-a]pyridine derivative, typically functions by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This interruption of the signaling cascade can lead to various cellular responses, such as the inhibition of cell proliferation or the induction of apoptosis.[3]
Visualizations
Experimental Workflows
Caption: General experimental workflow for the synthesis and physicochemical characterization.
Signaling Pathway: Protein Kinase Inhibition
Caption: Inhibition of a generic protein kinase signaling pathway by a pyrazolopyridine derivative.
References
In-Depth Spectroscopic Analysis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic characteristics, experimental protocols for its synthesis and analysis, and visual representations of the underlying chemical logic.
Core Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when available.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: Specific IR data for this compound were not available in the provided search results. The table is formatted for the inclusion of such data when available. For related pyrazolo[1,5-a]pyrimidine derivatives, characteristic peaks include those for N-H and C=O stretching.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results | [M]⁺ |
Note: Specific MS data for this compound were not available in the provided search results. The table is formatted for the inclusion of such data when available.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of pyrazolo[1,5-a]pyridine derivatives, adapted from established procedures for similar compounds.
Synthesis of this compound
A general and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the reaction of an N-aminopyridinium salt with an appropriate β-enamino ester. A plausible synthetic route is the copper-mediated synthesis through oxidative linkage of C-C/N-N bonds.
General Procedure: To a solution of a suitable N-aminopyridinium salt (1 equivalent) in a solvent such as DMF, is added the corresponding ethyl ester derivative (1.2 equivalents) and a base, for instance, potassium carbonate (2.5 equivalents). The reaction mixture is then stirred at room temperature for a specified duration, typically around 8 hours. Following the completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is filtered. The filtrate is then poured into water and extracted with an organic solvent like dichloromethane. The combined organic layers are subsequently washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy: IR spectra are generally recorded on an FT-IR spectrometer. Samples can be prepared as KBr pellets or as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using an electron impact (EI) ionization method or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualizing the Workflow
The logical flow of synthesizing and characterizing this compound can be visualized as a streamlined process from starting materials to final data analysis.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
This diagram illustrates the sequential process from the synthesis of the target compound through various spectroscopic analyses to the final structural elucidation and reporting.
This guide serves as a foundational resource for professionals engaged in the field of medicinal chemistry. While specific spectral data for the title compound were not available in the public domain at the time of this writing, the provided protocols and data for analogous structures offer a robust framework for its synthesis and characterization.
An In-Depth Technical Guide to the ¹H and ¹³C NMR of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected NMR spectral data, outlines experimental protocols for its synthesis and NMR analysis, and includes visualizations to aid in understanding the molecular structure and experimental workflows.
Introduction
This compound is a fused heterocyclic system that combines the structural features of pyrazole and pyridine rings. This scaffold is a common motif in a variety of biologically active compounds and functional materials. NMR spectroscopy is an essential tool for the structural elucidation and characterization of such molecules. This guide presents the ¹H and ¹³C NMR data for the title compound, providing a valuable resource for researchers working with this and related molecular frameworks.
Molecular Structure and Atom Numbering
The structure of this compound with the standard numbering convention used for NMR signal assignment is shown below. This numbering is crucial for correctly assigning the chemical shifts to the corresponding atoms in the molecule.
Figure 1. Molecular Structure of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from typical values for similar pyrazolo[1,5-a]pyridine derivatives and may vary slightly depending on the solvent and experimental conditions.
Table 1: ¹H NMR Data (Typical Values in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.0-7.2 | s | - |
| H-4 | ~7.4-7.6 | t | ~7.0 |
| H-5 | ~6.8-7.0 | t | ~7.0 |
| H-6 | ~7.6-7.8 | d | ~9.0 |
| H-7 | ~8.1-8.3 | d | ~7.0 |
| -OCH₂CH₃ | ~4.3-4.5 | q | ~7.1 |
| -OCH₂CH₃ | ~1.3-1.5 | t | ~7.1 |
Table 2: ¹³C NMR Data (Typical Values in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~140-142 |
| C-3 | ~108-110 |
| C-3a | ~148-150 |
| C-5 | ~112-114 |
| C-6 | ~120-122 |
| C-7 | ~128-130 |
| C-8a | ~140-142 |
| C=O | ~162-164 |
| -OCH₂CH₃ | ~60-62 |
| -OCH₂CH₃ | ~14-15 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the pyrazolo[1,5-a]pyridine scaffold involves the reaction of an N-aminopyridinium salt with an appropriate three-carbon electrophile. The following is a general procedure that can be adapted for the synthesis of the title compound.
Figure 2. General Synthesis Workflow.
Materials:
-
N-Aminopyridinium iodide
-
Ethyl propiolate
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate and water for extraction
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-aminopyridinium iodide in DMF, add potassium carbonate.
-
To this suspension, add ethyl propiolate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Figure 3. NMR Data Acquisition and Analysis Workflow.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Typically 0-12 ppm.
-
Number of scans: 8-16 scans are usually sufficient.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Typically 0-200 ppm.
-
Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Conclusion
This technical guide provides essential ¹H and ¹³C NMR data and experimental protocols for this compound. The tabulated spectral data serves as a valuable reference for the characterization of this compound and its derivatives. The detailed synthetic and NMR analytical procedures offer practical guidance for researchers in the fields of organic synthesis, drug discovery, and materials science. The inclusion of visual diagrams for the molecular structure and experimental workflows aims to enhance the clarity and usability of this guide.
An In-depth Technical Guide to the Mass Spectrometry of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide leverages established fragmentation patterns of structurally analogous compounds, particularly other pyrazolo-pyridine esters, to construct a scientifically robust, predictive model of its mass spectral behavior.
Predicted Electron Ionization Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic steps, initiated by fragmentation of the ethyl ester group, followed by the breakdown of the core pyrazolo[1,5-a]pyridine ring system. The molecular ion (M+) is expected at an m/z of 188.
The primary fragmentation pathways are predicted to be:
-
Loss of Ethoxy Radical: The initial fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH2CH3), resulting in a prominent acylium ion.
-
Loss of Ethylene: An alternative initial fragmentation involves a McLafferty-type rearrangement, leading to the elimination of a neutral ethylene molecule (C2H4) and the formation of the carboxylic acid radical cation.
-
Decarbonylation: The acylium ion formed from the loss of the ethoxy radical is expected to undergo decarbonylation, losing a molecule of carbon monoxide (CO) to form a pyrazolo[1,5-a]pyridine cation.
-
Ring Fragmentation: Subsequent fragmentation of the pyrazolo[1,5-a]pyridine core is likely to involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN), which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds.
Quantitative Data: Predicted Mass-to-Charge Ratios and Relative Abundances
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed elemental compositions. The relative abundances are estimations based on the chemical stability of the resulting ions and fragmentation patterns observed in similar molecules.
| Fragment Ion | m/z (Predicted) | Elemental Composition | Proposed Fragmentation Step | Predicted Relative Abundance |
| [M]+• | 188 | C10H10N2O2 | Molecular Ion | Moderate |
| [M - •OC2H5]+ | 143 | C8H5N2O | Loss of ethoxy radical | High |
| [M - C2H4]+• | 160 | C8H6N2O2 | Loss of ethylene | Moderate |
| [M - •OC2H5 - CO]+ | 115 | C7H5N2 | Decarbonylation of the acylium ion | Moderate to High |
| [M - •OC2H5 - CO - HCN]+ | 88 | C6H4N | Loss of hydrogen cyanide from the core | Low to Moderate |
Visualization of the Predicted Fragmentation Pathway
The logical flow of the predicted fragmentation cascade is illustrated in the following diagram:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol
The following is a standard experimental protocol for obtaining the electron ionization mass spectrum of a compound such as this compound. This protocol is based on common practices in mass spectrometry of small organic molecules.
Instrumentation:
-
A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) analyzer, is recommended for accurate mass measurements. A quadrupole mass spectrometer can be used for nominal mass measurements.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/second
Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Determine the m/z values of the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of related compounds.
-
If using a high-resolution instrument, determine the elemental composition of the molecular ion and key fragment ions to confirm the proposed structures.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the fragmentation pathways. Researchers can use this information to aid in the identification of this compound and its analogs in complex mixtures and to support structural elucidation in drug discovery and development.
Starting materials for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate synthesis
Introduction: The synthesis of pyrazolo[1,5-a]pyridines, a class of nitrogen-fused heterocyclic compounds, is of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. These scaffolds are key components in molecules targeting a range of therapeutic areas. Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a valuable building block for the elaboration of more complex derivatives. The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyridine core is through a 1,3-dipolar cycloaddition reaction. This guide provides an in-depth overview of the primary synthetic route, focusing on the necessary starting materials and a detailed experimental protocol.
Core Synthetic Pathway: [3+2] Cycloaddition
The principal strategy for synthesizing the pyrazolo[1,5-a]pyridine skeleton involves an intermolecular [3+2] cycloaddition reaction.[1] This reaction features an N-iminopyridinium ylide, which serves as a 1,3-dipole, and an alkyne or a suitable alkene as the dipolarophile.[1][2] To obtain the target molecule, this compound, the specific dipolarophile required is ethyl propiolate.
The N-iminopyridinium ylide is typically generated in situ from a corresponding N-aminopyridine precursor through the action of a base or an oxidizing agent.[2][3] This reactive intermediate then readily undergoes cycloaddition with the electron-deficient alkyne to form the fused bicyclic system.
Starting Materials
The successful synthesis hinges on two key starting materials, as detailed in the table below.
| Component | Structure | Role | Notes |
| N-Aminopyridine | Pyridine ring with an amino group on the nitrogen | 1,3-Dipole Precursor | Can be substituted on the pyridine ring to yield various derivatives. It is converted in situ to the reactive N-iminopyridinium ylide. |
| Ethyl Propiolate | H-C≡C-COOEt | Dipolarophile | Provides the three-carbon backbone that forms the pyrazole ring, including the ethyl carboxylate group at the 2-position of the final product. |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, compiled from established methodologies for this class of reaction.[3]
Step 1: Generation of the N-Iminopyridinium Ylide
-
To a solution of N-aminopyridine (1.0 eq.) in a suitable solvent (e.g., Methanol, DMF, or Acetonitrile), add a base (1.0 - 1.5 eq.).
-
Commonly used bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[3]
-
The mixture is typically stirred at room temperature to facilitate the deprotonation and formation of the N-iminopyridinium ylide intermediate.
Step 2: [3+2] Cycloaddition Reaction
-
To the solution containing the in situ generated ylide, add ethyl propiolate (1.0 - 1.5 eq.) dropwise at room temperature.
-
The reaction mixture is stirred for a period ranging from several hours to overnight (typically 12-24 hours).
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Reaction temperatures can vary from room temperature to reflux, depending on the specific substrates and solvent used.[4]
Step 3: Work-up and Purification
-
Once the reaction is complete, the solvent is removed under reduced pressure (rotary evaporation).
-
The resulting residue is redissolved in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Reaction Data
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature. Yields can vary significantly based on the specific substituents on the N-aminopyridine precursor and the precise reaction conditions employed.
| Starting Materials | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| 4-CN-N-aminopyridinium salt + Ethyl Propiolate | K₂CO₃ | MeOH | RT | 18 h | 40-63% | [3] |
| 1-Amino-2(1H)-pyridine-imine + Ethyl Propiolate | None | Acetonitrile | Reflux | N/A | Good to Excellent | |
| N-aminopyridine + α,β-unsaturated carbonyl | PIDA | NMP | RT | N/A | Not Specified | [2] |
Note: "RT" denotes Room Temperature. PIDA (Phenyliodine diacetate) is used as an oxidant to generate the ylide in some protocols. NMP is N-Methyl-2-pyrrolidone.
Synthetic Workflow Diagram
The logical flow of the synthesis, from starting materials to the final product via the key intermediate, is illustrated below.
Caption: Synthetic workflow for this compound.
References
Technical Guide: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
CAS Number: 80537-14-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a representative synthetic protocol, and a summary of the known biological activities associated with the broader pyrazolo[1,5-a]pyridine scaffold, offering insights for its potential applications in pharmaceutical research.
Chemical and Physical Properties
This compound is a stable organic compound. A summary of its key identifiers and properties is provided in the table below.
| Property | Value |
| CAS Number | 80537-14-0 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | This compound |
Synthesis and Characterization
Representative Experimental Protocol: Synthesis
A potential synthetic pathway is outlined below. This protocol is a composite based on common organic synthesis techniques for similar heterocyclic systems.
Step 1: Diazotization of an Aniline Derivative A solution of a suitable aniline precursor, such as p-anisidine (0.065 mol), is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). The solution is cooled to 0-5°C. A solution of sodium nitrite (0.068 mol) in water (30 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for 20 minutes at 0°C.[1]
Step 2: Japp-Klingemann Reaction To the diazotized intermediate, ethyl chloroacetoacetate (0.065 mol), ethanol (50 mL), and a solution of sodium acetate (0.198 mol) in water (150 mL) are added sequentially.[1] The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The precipitated product is then collected by filtration, washed with water, and dried.
Step 3: Cyclization and Esterification The intermediate from the Japp-Klingemann reaction can then be subjected to cyclization conditions, often involving a base and heat, to form the pyrazolo[1,5-a]pyridine ring system. While the precise conditions for this specific ester are not detailed in the search results, this general approach is a common strategy for the synthesis of this class of compounds.
Characterization Data
Spectroscopic data is crucial for the structural confirmation of the synthesized compound. Below is a table summarizing the expected and reported NMR data for this compound.
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| C=O | ~163 |
| Quaternary C | ~143 |
| Aromatic CH | ~138, 129, 125, 117, 113 |
| -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
Note: The provided ¹³C NMR data is based on a spectrum from SpectraBase.[2] Detailed assignment of each peak requires further experimental data and analysis.
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[3] Derivatives of this core have been investigated for a wide range of therapeutic applications. While specific biological data for this compound is limited in the provided search results, the broader class of pyrazolo[1,5-a]pyridines has demonstrated significant activity in several key areas.
Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
-
B-Raf Kinase: Novel pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as inhibitors of B-Raf kinase, a key component of the Raf-MEK-ERK signaling pathway implicated in melanoma and other cancers.[4]
-
PI3 Kinase: A series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a central node in the PI3K/Akt signaling pathway that governs cell proliferation and survival.
-
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of highly selective inhibitors of CK2, a kinase involved in various cellular processes and implicated in cancer.[5]
-
Tropomyosin Receptor Kinase (TRK): Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of TRK, a family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in a variety of tumors.[6]
Anti-inflammatory Activity
Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the potential to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory conditions.[7] Some pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response.[8]
Other Therapeutic Areas
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other potential therapeutic applications:
-
Antitubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against Mycobacterium tuberculosis, showing potent in vitro activity against both drug-susceptible and multidrug-resistant strains.[3][9]
-
Anticancer Activity: Beyond kinase inhibition, various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiproliferative activity against a range of human tumor cell lines.[10] Some derivatives have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 in cancer cells.[10]
Conclusion
This compound, with its readily accessible core structure, represents a valuable starting point for the design and synthesis of novel therapeutic agents. The broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has a well-documented history of diverse and potent biological activities, particularly in the areas of oncology and inflammation. Further investigation into the specific biological profile of this compound and its derivatives is warranted to fully elucidate its potential in drug development. This guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. longdom.org [longdom.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine Compounds: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrazolo[1,5-a]pyridine compounds. It details key synthetic methodologies, from classical approaches to modern catalytic strategies, and presents a curated collection of quantitative data on their biological activities, particularly as kinase inhibitors. Furthermore, this guide elucidates the molecular mechanisms of action of these compounds by visualizing their interactions with critical signaling pathways, such as the PI3K/Akt and MAPK pathways, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Introduction: The Emergence of a Versatile Scaffold
The pyrazolo[1,5-a]pyridine core, a fused bicyclic system comprising a pyrazole and a pyridine ring, has emerged as a cornerstone in the development of novel therapeutic agents. The first report of a pyrazolo[1,5-a]pyridine synthesis is attributed to a 1957 publication in the Journal of the American Chemical Society. Early investigations into this class of compounds were primarily focused on their synthesis and fundamental chemical reactivity. However, over the decades, the pharmacological potential of pyrazolo[1,5-a]pyridine derivatives became increasingly evident, with studies revealing a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The significance of this scaffold in medicinal chemistry was particularly solidified with the discovery of its potent inhibitory activity against various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides an ideal framework for designing molecules that can selectively bind to the ATP-binding pocket of kinases, thereby modulating their activity and interfering with disease progression. This has led to an explosion of research in recent years, focusing on the design, synthesis, and biological evaluation of novel pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Historical Perspective and Evolution of Synthetic Methodologies
The synthetic chemistry of pyrazolo[1,5-a]pyridines has evolved significantly since its inception. Early methods often involved multi-step sequences with harsh reaction conditions and limited substrate scope. Modern synthetic strategies, in contrast, offer more efficient and versatile routes to a wide array of functionalized pyrazolo[1,5-a]pyridine derivatives.
Early Synthetic Approaches
Initial syntheses of the pyrazolo[1,5-a]pyridine core often relied on cyclization reactions of appropriately substituted pyridine precursors. One of the foundational methods involved the reaction of 2-aminopyridine derivatives with β-dicarbonyl compounds or their equivalents. While effective for producing certain substitution patterns, these methods were often limited by regioselectivity issues and the availability of starting materials.
The Advent of [3+2] Cycloaddition Reactions
A major breakthrough in the synthesis of pyrazolo[1,5-a]pyridines was the application of [3+2] cycloaddition reactions. This powerful strategy typically involves the reaction of an N-ylide, generated from an N-aminopyridinium salt, with a suitable dipolarophile, such as an alkyne or an alkene. This approach offers a high degree of regiocontrol and allows for the introduction of a wide variety of substituents onto the pyrazolo[1,5-a]pyridine core.[2][3]
Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition
This protocol describes a metal-free, room-temperature method for the synthesis of functionalized pyrazolo[1,5-a]pyridines.
Materials:
-
N-aminopyridine derivative
-
α,β-unsaturated carbonyl compound or electron-withdrawing olefin
-
N-methylpyrrolidone (NMP)
-
Oxygen atmosphere
Procedure:
-
Dissolve the N-aminopyridine derivative in N-methylpyrrolidone (NMP).
-
Add the α,β-unsaturated carbonyl compound or electron-withdrawing olefin to the solution.
-
Stir the reaction mixture under an oxygen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography.
This method has been shown to produce a wide range of functionalized pyrazolo[1,5-a]pyridines in good to excellent yields.[2]
Modern Catalytic and One-Pot Methodologies
Recent advancements have focused on the development of more sustainable and efficient synthetic methods. These include the use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, to introduce diverse functional groups onto the pyrazolo[1,5-a]pyridine scaffold.[1] Furthermore, one-pot and multicomponent reactions have gained prominence, allowing for the rapid and convergent synthesis of complex pyrazolo[1,5-a]pyridine derivatives from simple starting materials.
Experimental Protocol: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines
This protocol details a catalyst-free, sonochemical approach for the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines.[4]
Materials:
-
2-imino-1H-pyridin-1-amine derivative
-
Alkyne or alkene derivative
-
Acetonitrile
Procedure:
-
Prepare an equimolar mixture of the 2-imino-1H-pyridin-1-amine derivative and the alkyne or alkene derivative in acetonitrile.
-
Sonicate the mixture at 85°C for 20 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with ethanol, and dry.
-
Recrystallize the product from an appropriate solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.
This eco-friendly method provides a scalable and efficient route to polysubstituted pyrazolo[1,5-a]pyridines.[4]
Biological Activities and Therapeutic Potential
Pyrazolo[1,5-a]pyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development. Their ability to act as inhibitors of various protein kinases has been a major focus of research.
Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile template for the design of potent and selective inhibitors of several important kinase families, including:
-
Phosphoinositide 3-kinases (PI3Ks): Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms, which are key components of the PI3K/Akt signaling pathway.[5][6]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This class of compounds has also shown significant inhibitory activity against p38 MAPK, a critical regulator of inflammatory responses.[7]
-
Cyclin-Dependent Kinases (CDKs): The discovery of pyrazolo[1,5-a]pyrimidines as CDK9 inhibitors has opened new avenues for cancer therapy.[2][4]
-
Tropomyosin Receptor Kinases (Trks): This scaffold is present in two of the three marketed drugs for cancers driven by NTRK gene fusions.[8][9]
The following tables summarize key quantitative data for representative pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Table 1: Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors
| Compound | Target Isoform | IC50 (nM) | Reference |
| 5x | p110α | 0.9 | [5] |
| 18b | CDK9 | - | [2] |
| 27 | PI3K | 8.19 µM | [10] |
| 28 | PI3K | 7.01 µM | [10] |
Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as TRK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Larotrectinib | TRK | - | [9] |
| Entrectinib | TRK | - | [9] |
| Repotrectinib | TRK | - | [9] |
| Selitrectinib | TRK | - | [9] |
Signaling Pathway Modulation
The therapeutic effects of pyrazolo[1,5-a]pyridine kinase inhibitors are mediated through their ability to modulate key cellular signaling pathways that are often dysregulated in disease.
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Pyrazolo[1,5-a]pyridine-based PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of downstream effectors such as Akt. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine compounds.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and stress responses. The p38 MAPK subfamily is particularly involved in mediating inflammatory responses. Pyrazolo[1,5-a]pyridine inhibitors of p38 MAPK can effectively suppress the production of pro-inflammatory cytokines, highlighting their potential as anti-inflammatory agents.[7]
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine compounds.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. From its initial discovery to its current status as a core component of several clinically approved drugs, the journey of this heterocyclic system highlights the power of synthetic innovation and rational drug design. The evolution of synthetic methodologies has enabled the creation of vast libraries of diverse pyrazolo[1,5-a]pyridine derivatives, facilitating the exploration of their structure-activity relationships and the identification of potent and selective modulators of various biological targets.
The success of pyrazolo[1,5-a]pyridine-based kinase inhibitors in oncology has paved the way for their investigation in other therapeutic areas, including inflammatory diseases and neurodegenerative disorders. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the application of novel drug delivery strategies and the exploration of combination therapies hold promise for maximizing the clinical potential of this remarkable class of compounds. The continued interplay between synthetic chemistry, medicinal chemistry, and chemical biology will undoubtedly unlock new therapeutic opportunities for pyrazolo[1,5-a]pyridine derivatives in the years to come.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore found in various biologically active molecules, exhibiting a range of activities including anticancer and anti-inflammatory properties. A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials.
This document summarizes the crystallographic data obtained from single-crystal X-ray diffraction studies, details the experimental methodologies employed for their synthesis and structural determination, and visualizes key experimental workflows and intermolecular interactions.
Crystallographic Data Summary
| Parameter | Value[1] |
| Empirical Formula | C₁₈H₁₈N₂O₂ |
| Formula Weight | 294.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 6.8352 (3) |
| b (Å) | 30.3999 (11) |
| c (Å) | 7.5409 (3) |
| α (°) | 90 |
| β (°) | 97.375 (2) |
| γ (°) | 90 |
| Volume (ų) | 1553.96 (11) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.258 |
| Absorption Coefficient (mm⁻¹) | 0.08 |
| F(000) | 624 |
| Crystal Size (mm³) | 0.43 x 0.32 x 0.21 |
| Theta range for data collection (°) | 2.1 to 26.0 |
| Reflections collected | 18651 |
| Independent reflections | 3181 [R(int) = 0.036] |
| Final R indices [I>2σ(I)] | R1 = 0.056, wR2 = 0.148 |
| R indices (all data) | R1 = 0.078, wR2 = 0.161 |
| Goodness-of-fit on F² | 1.07 |
Molecular and Crystal Structure Analysis
In the crystal structure of Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate, the bicyclic pyrazolo[1,5-a]pyridine ring system is essentially planar. The dihedral angle between the pyrazolo[1,5-a]pyridine plane and the appended p-tolyl ring is 13.45 (3)°[1]. The overall conformation of the molecule is influenced by the packing forces within the crystal lattice.
The crystal packing is primarily stabilized by weak intermolecular C—H···O hydrogen bonds, which link adjacent molecules into chains along the direction[1]. These non-covalent interactions play a crucial role in defining the supramolecular architecture and influencing the physicochemical properties of the solid-state material.
Experimental Protocols
Synthesis and Crystallization
The synthesis of Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate was achieved through a multi-step reaction sequence. The final product was crystallized from an ethyl acetate solution.
Synthesis: A mixture of 3-p-tolyl-1H-pyrazole-5-carbaldehyde (6.0 mmol), ethyl 4-bromo-3-methylbut-2-enoate (7.2 mmol), and potassium carbonate (12.5 mmol) in dimethylformamide (10 mL) was stirred at room temperature for 8 hours. Following filtration, the filtrate was poured into water and extracted with dichloromethane. The combined organic extracts were washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product was then purified by column chromatography[1].
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethyl acetate solution of the purified compound at room temperature[1].
X-ray Data Collection and Structure Refinement
X-ray diffraction data were collected on a Bruker SMART CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[1].
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure determination of this compound derivatives.
Intermolecular Interactions
The diagram below depicts the key C—H···O hydrogen bonding interactions that stabilize the crystal lattice of Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of a representative this compound derivative. The presented crystallographic data, experimental protocols, and visualizations offer valuable insights for researchers in medicinal chemistry and materials science. The planar nature of the fused ring system and the presence of specific intermolecular interactions are key structural features that will influence molecular recognition processes and solid-state properties. Further studies on a wider range of derivatives are necessary to establish comprehensive structure-property relationships for this important class of compounds.
References
An In-depth Technical Guide to the Solubility of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and development. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents using the isothermal saturation method followed by gravimetric analysis. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data in-house. Additionally, a general synthesis pathway for the pyrazolo[1,5-a]pyridine core is illustrated to provide contextual information for professionals in drug development.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a fused pyrazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The ester functional group provides a site for further chemical modification, making it a versatile intermediate in the synthesis of novel therapeutic agents. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization.
The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from discovery to market. For researchers and drug development professionals, understanding the solubility of a compound like this compound in organic solvents is paramount for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis and ensuring reactants are in the solution phase.
-
Purification Processes: Developing effective crystallization and chromatographic purification methods.
-
Formulation Development: Choosing suitable excipients and solvent systems for creating stable and bioavailable drug formulations.
-
Analytical Method Development: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Given the importance of this parameter, the ability to accurately determine solubility is a critical skill in the pharmaceutical sciences.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or public chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Ethanol | 298.15 | Data to be determined | Data to be determined |
| e.g., Acetone | 298.15 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 298.15 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 298.15 | Data to be determined | Data to be determined |
| e.g., Toluene | 298.15 | Data to be determined | Data to be determined |
| e.g., Acetonitrile | 298.15 | Data to be determined | Data to be determined |
Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method and Gravimetric Analysis
The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method, often referred to as the "shake-flask method," is considered a reliable technique for measuring thermodynamic solubility.[1]
4.1. Objective
To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
4.2. Materials
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance (accurate to at least 0.1 mg)
-
Drying oven or vacuum desiccator
-
Pipettes and other standard laboratory glassware
4.3. Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial or flask. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Add a known volume or mass of the organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette or syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact mass of the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds or volatile solvents.
-
Continue the drying process until a constant mass of the solid residue is achieved.[2]
-
Record the final mass of the evaporation dish containing the dry solute.
-
4.4. Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of the filtered saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of the solvent = (Mass of the filtered saturated solution) - (Mass of the dissolved solute)
-
Solubility (g / 100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100
To express solubility in other units, such as g/100 mL or mol/L, the density of the solvent at the experimental temperature will be required.
Visualized Workflows and Pathways
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric analysis method.
Caption: Experimental workflow for solubility determination.
5.2. General Synthesis Pathway for Pyrazolo[1,5-a]pyridines
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various synthetic routes. A common method involves the cycloaddition of N-aminopyridinium ylides with suitable reaction partners.
References
Theoretical calculations on Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
An In-Depth Technical Guide on the Theoretical Calculations of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
This guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. The methodologies and data presented are based on studies of structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, offering a robust framework for investigating the target molecule.
Introduction
Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][2] Theoretical calculations play a crucial role in understanding the structural, electronic, and reactivity properties of these molecules, thereby guiding the design and synthesis of new, more potent drug candidates. This document outlines the key computational methods used to study this compound and presents expected theoretical data based on analogous compounds.
Computational Methodologies
A variety of computational methods are employed to investigate the properties of pyrazolo[1,5-a]pyridine derivatives. The most common approaches are Density Functional Theory (DFT) for quantum chemical calculations and molecular docking for studying protein-ligand interactions.
Density Functional Theory (DFT) Calculations
DFT is a powerful method for studying the electronic structure of molecules. It is frequently used to determine optimized geometries, vibrational frequencies, and a range of electronic properties.
Protocol for DFT Calculations:
-
Structure Optimization: The initial geometry of this compound is built using a molecular editor and then optimized to find the lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP/6-311G(d,p).[3]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculations: Key electronic properties are then calculated, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.[4]
-
Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated from the HOMO and LUMO energies to provide further insights into the molecule's reactivity.
-
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Protocol for Molecular Docking:
-
Ligand and Protein Preparation: The 3D structure of this compound is prepared by energy minimization. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy.
Theoretical Results
The following sections present expected quantitative data for this compound based on studies of structurally similar compounds.
Optimized Geometrical Parameters
The optimized geometry of the molecule can be predicted using DFT. For comparison, crystallographic data for a related compound, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, are presented.[5]
Table 1: Selected Bond Lengths and Angles from a Related Crystal Structure [5]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.375 | C7-N1-N2 | 110.2 |
| N1-C7 | 1.345 | C3-N2-N1 | 105.8 |
| N2-C3 | 1.350 | C4-C3-N2 | 111.5 |
| C3-C3A | 1.410 | C3A-C4-C5 | 120.1 |
| C3A-C7 | 1.390 | C4-C5-C6 | 118.9 |
| C4-C5 | 1.380 | C5-C6-C7 | 119.5 |
| C5-C6 | 1.400 | C6-C7-C3A | 120.0 |
| C6-C7 | 1.390 |
Note: Atom numbering may differ for this compound.
Vibrational Frequencies
Predicted vibrational frequencies from DFT calculations can be compared with experimental IR spectra.
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Similar Pyrazole Derivative [6]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C=O stretch | 1702 | 1685 | Carbonyl group of the ester |
| Aromatic C-H stretch | 3041 | 3060 | Aromatic C-H vibrations |
| C-N stretch | 1350 | 1340 | Pyrazole ring stretching |
| C-O stretch | 1250 | 1245 | Ester C-O stretching |
Electronic Properties
The electronic properties of pyrazolo[1,5-a]pyridine derivatives have been investigated using DFT. These properties are crucial for understanding their reactivity and potential as fluorophores.[7]
Table 3: Calculated Electronic Properties of Pyrazolo[1,5-a]pyrimidine Derivatives [4]
| Parameter | Value (eV) |
| HOMO Energy | -6.2 to -5.8 |
| LUMO Energy | -2.1 to -1.5 |
| HOMO-LUMO Gap | 3.7 to 4.5 |
| Dipole Moment (Debye) | 2.5 to 5.0 |
Molecular Docking Performance
Molecular docking studies on pyrazolo[1,5-a]pyrimidine derivatives have shown their potential as inhibitors of various enzymes, such as cyclooxygenase (COX).[2]
Table 4: Molecular Docking Scores of Pyrazolo[1,5-a]pyrimidine Derivatives against COX-2 [2]
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -8.5 | Arg513, Tyr385, Ser530 |
| Derivative 2 | -9.2 | Arg513, Tyr385, His90 |
| Derivative 3 | -8.9 | Arg513, Tyr385, Val523 |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: General workflow for theoretical calculations.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
Theoretical calculations provide invaluable insights into the chemical and biological properties of this compound. By employing methods such as DFT and molecular docking, researchers can predict its structure, reactivity, and potential as a therapeutic agent. The data and protocols outlined in this guide, derived from studies on analogous compounds, offer a solid foundation for future computational investigations of this promising molecule, thereby accelerating the drug discovery and development process.
References
- 1. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Isomers of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of ethyl pyrazolo[1,5-a]pyridine-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details synthetic methodologies, summarizes key quantitative data, and explores the potential biological activities and associated signaling pathways of these compounds.
Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-carboxylate Isomers
The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the cyclization of a pyridine derivative with a suitable pyrazole precursor. Several synthetic strategies have been developed, with the most common being the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. Variations in starting materials and reaction conditions allow for the regioselective synthesis of the different positional isomers of the ethyl pyrazolo[1,5-a]pyridine-carboxylate.
A general and adaptable synthetic approach involves the reaction of N-aminopyridiniums with ethyl propiolate. The position of the carboxylate group on the resulting pyrazolo[1,5-a]pyridine ring is determined by the substitution pattern of the starting pyridine.
General Experimental Protocol:
A common synthetic route involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition with an appropriate propiolate. For instance, the synthesis of ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can be achieved by the N-amination of pyridines with agents like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH), followed by a cycloaddition with ethyl propiolate.[1]
Below are generalized experimental protocols for the synthesis of various isomers, based on available literature for related compounds.
Experimental Workflow for Synthesis
References
Methodological & Application
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate as a scaffold in medicinal chemistry
Application Notes: The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
Introduction
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2] This prominence is due to its structural similarity to purine, allowing derivatives to act as effective hinge-binding cores in the ATP pocket of kinases.[1][3] The scaffold's synthetic tractability allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, antitubercular effects, and activity against various central nervous system targets.[1][5][6] Notably, the pyrazolo[1,5-a]pyridine core is a key feature in several FDA-approved drugs and clinical candidates, such as the RET kinase inhibitor Selpercatinib, underscoring its therapeutic potential.[1]
Key Therapeutic Applications
Kinase Inhibition in Oncology
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors for targeted cancer therapy.[7] Its ability to mimic adenine facilitates binding to the ATP-binding site of numerous kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][3]
Phosphoinositide 3-Kinase (PI3K) Inhibition: Dual inhibition of PI3Kγ and PI3Kδ has emerged as a promising strategy in cancer immunotherapy.[8] Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been developed as potent and selective dual PI3Kγ/δ inhibitors. One such derivative, compound 20e (IHMT-PI3K-315) , has shown significant potency in both biochemical and cellular assays.[8] In vivo, this compound demonstrated the ability to suppress tumor growth in a syngeneic mouse model and repolarize M2 macrophages to the pro-inflammatory M1 phenotype.[8]
Tropomyosin Receptor Kinase (Trk) Inhibition: The Trk family of receptor tyrosine kinases are validated targets in various solid tumors.[9] The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers.[9] Numerous derivatives have been developed as potent Trk inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range against TrkA, TrkB, and TrkC.[9][10]
Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for a range of other kinases, including:
-
B-Raf Kinase: Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, a critical target in melanoma and other cancers.[11]
-
CDK2 and TRKA: Dual inhibitors targeting both Cyclin-Dependent Kinase 2 (CDK2) and TRKA have been designed based on the pyrazolo[1,5-a]pyrimidine scaffold.[12]
-
RET Kinase: The FDA-approved drug Selpercatinib features a pyrazolo[1,5-a]pyridine core and is a selective RET kinase inhibitor for treating non-small cell lung cancer (NSCLC) and thyroid cancer.[1]
Below is a diagram illustrating the central role of the PI3K/AKT signaling pathway, a common target for pyrazolo[1,5-a]pyridine-based inhibitors.
Quantitative Data: Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 / EC50 | Cell Line | Reference |
| 20e | PI3Kγ | IC50: 4.0 nM | - | [8] |
| PI3Kδ | IC50: 9.1 nM | - | [8] | |
| p-AKT (S473) | EC50: 0.028 µM (γ) | Cellular Assay | [8] | |
| p-AKT (S473) | EC50: 0.013 µM (δ) | Cellular Assay | [8] | |
| 6d | Tubulin Polymerization | IC50: 0.047 µM | MCF-7 | [10] |
| 5h | Antitumor | IC50: 1.51 µM | HCT-116 | [10] |
| 6c | Antitumor | IC50: 7.68 µM | MCF-7 | [10] |
| 22 | TrkA | IC50: 3 nM | - | [9] |
| TrkB | IC50: 14 nM | - | [9] | |
| TrkC | IC50: 1 nM | - | [9] | |
| Cell Proliferation | IC50: 1 nM | KM12 | [9] |
Antitubercular Activity
Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). The pyrazolo[1,5-a]pyridine scaffold has been successfully employed to develop novel antitubercular agents. Through a scaffold hopping strategy from the related imidazo[1,2-a]pyridine core, a series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized.[5] These compounds exhibited potent in vitro activity against both drug-sensitive (H37Rv) and clinically isolated MDR-Mtb strains, with Minimum Inhibitory Concentration (MIC) values in the low nanomolar range.[5] The lead compound, 5k , demonstrated a significant reduction in bacterial load in an Mtb-infected mouse model, highlighting its potential as a lead compound for future drug development.[5]
Quantitative Data: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides
| Compound ID | Mtb Strain | MIC (µM) | Cytotoxicity (CC50 in Vero cells, µM) | Reference |
| 5k | H37Rv | 0.003 | >100 | [5] |
| MDR-TB isolate | 0.006 - 0.025 | >100 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives
This protocol describes a common method for synthesizing the pyrazolo[1,5-a]pyridine core via an oxidative [3+2] cycloaddition reaction. The workflow is depicted in the diagram below.
Materials:
-
Substituted 1-amino-2-imino-pyridine (1.0 equiv)
-
Ethyl acetoacetate or other 1,3-dicarbonyl compound (1.0 equiv)
-
Ethanol (EtOH)
-
Acetic acid (AcOH) (approx. 6.0 equiv)
-
Oxygen (O2) supply
Procedure:
-
Prepare independent solutions of the 1-amino-2-imino-pyridine (e.g., 3 mmol) and the 1,3-dicarbonyl compound (e.g., 3 mmol) in ethanol (10 mL each).[13][14]
-
To the solution of the 1,3-dicarbonyl compound, add acetic acid (6 equiv).[13][14]
-
Combine the two solutions in a suitable reaction vessel equipped with a stirrer.
-
Establish an O2 atmosphere (1 atm) in the vessel, for example, by using an O2-filled balloon.[13][14]
-
Heat the reaction mixture to 130°C and stir for approximately 18 hours.[13][14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Crystals of the product should form.[13][14]
-
Collect the crude product by filtration.
-
Recrystallize the collected solid from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyridine derivative.[13][14]
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized pyrazolo[1,5-a]pyridine inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these into the assay buffer to the desired final concentrations.
-
Assay Reaction: a. To the wells of a 384-well plate, add the assay buffer. b. Add the serially diluted test compounds. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle). c. Add the target kinase enzyme to all wells except the 100% inhibition control. d. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically measures either the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: a. Read the plate using a suitable plate reader (e.g., luminescence or fluorescence). b. Normalize the data relative to the 0% and 100% inhibition controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
The following diagram illustrates the logical relationship between the core scaffold and its diverse biological activities based on substitution patterns.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of antitubercular agents from Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of potent antitubercular compounds. This document outlines the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives, starting from precursors like ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, with a significant focus on the highly potent 3-carboxamide analogues. These compounds have demonstrated remarkable in vitro activity against both drug-susceptible and drug-resistant Mtb strains.
Synthetic Pathways and Strategies
The core of the antitubercular agents discussed here is the pyrazolo[1,5-a]pyridine ring system. While the initial query specified this compound, extensive research highlights the superior antitubercular potency of derivatives functionalized at the 3-position. The general synthetic approach involves the formation of the pyrazolo[1,5-a]pyridine core, followed by functional group manipulations to introduce various side chains, primarily via an amide coupling.
A key strategy for synthesizing the pyrazolo[1,5-a]pyridine core involves a 1,3-dipolar cycloaddition reaction. This is achieved through the N-amination of a substituted pyridine, followed by reaction with an ethyl propiolate derivative. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate for amide coupling.
General Synthetic Scheme
The overall synthetic workflow for producing pyrazolo[1,5-a]pyridine-3-carboxamides is depicted below. This pathway starts from a substituted pyridine and leads to the final active compounds.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.
Experimental Protocols
The following protocols are based on established synthetic procedures for pyrazolo[1,5-a]pyridine-3-carboxamides, which have shown significant antitubercular activity.
Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol details the formation of the core heterocyclic structure.
Materials:
-
Substituted pyridine (e.g., 2,6-lutidine)
-
O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH)
-
Ethyl propiolate
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvents
Procedure:
-
N-Amination: To a solution of the substituted pyridine (1.0 eq) in anhydrous DCM, add MSH or DNPH (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cycloaddition: To the resulting mixture, add ethyl propiolate (1.2 eq) and K₂CO₃ (2.0 eq).
-
Reflux the mixture for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Protocol 2: Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Materials:
-
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1N)
Procedure:
-
Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of THF/water or MeOH/water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the mixture at room temperature or heat to 50 °C for 2-6 hours.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.
Protocol 3: Amide Coupling to Synthesize Final Compounds
Materials:
-
Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivative
-
Substituted primary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide.
Biological Activity and Data Presentation
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv strain and various drug-resistant strains. The minimum inhibitory concentration (MIC) is a key metric for antitubercular potency.
In Vitro Antitubercular Activity
The following table summarizes the antitubercular activity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.
| Compound | R¹ (at position 5) | R² (at position 2) | Side Chain (Amide) | MIC H37Rv (nM) | MIC H37Rv (μg/mL) | Cytotoxicity (Vero cells, IC₅₀ in μM) |
| 5g | -CH₃ | -CH₃ | 4-(4-(trifluoromethoxy)phenyl)benzyl | 7.7 | - | >100 |
| 5k | -CH₃ | -CH₃ | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl | - | - | - |
| 5l | -H | -CH₃ | 4-(4-(trifluoromethoxy)phenyl)benzyl | - | - | - |
| 5s | -CH₃ | -H | 4-(4-(trifluoromethoxy)phenyl)benzyl | 358.7 | - | - |
| 5t | -CH₃ | -Ethyl | 4-(4-(trifluoromethoxy)phenyl)benzyl | - | - | - |
| 5u | -CH₃ | -Cyclopropyl | 4-(4-(trifluoromethoxy)phenyl)benzyl | - | - | - |
| 5v | -CH₃ | -Phenyl | 4-(4-(trifluoromethoxy)phenyl)benzyl | 1547 | - | - |
| 6j | -OCH₃ | -CH₃ | 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ylmethyl | - | ≤0.002 | >50 |
| 7 | - | - | Hybrid Structure | - | 0.006 | >50 |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "-" indicates data not available in the cited sources.
Structure-Activity Relationship (SAR)
The data reveals key structural features that influence antitubercular activity:
-
Position 3 Amide: The N-benzyl moiety linked via a carboxamide at the 3-position is crucial for activity.
-
Position 2 Substituent: Small hydrophobic groups like methyl, ethyl, or cyclopropyl at the R² position are well-tolerated. Unsubstituted (H) or bulky phenyl groups at this position significantly reduce potency.
-
Position 5 Substituent: The presence of a substituent at
Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives in cancer research. This class of compounds has emerged as a promising scaffold for the development of novel anticancer agents due to its diverse biological activities, including the inhibition of key protein kinases involved in cancer progression.[1][2][3] This document outlines the synthesis, mechanism of action, and protocols for evaluating the anticancer effects of these derivatives.
Introduction
Pyrazolo[1,5-a]pyrimidines, including this compound derivatives, are heterocyclic compounds that have demonstrated significant potential as anticancer agents.[2][3] Their planar structure allows them to interact with various biological targets, particularly the ATP-binding sites of protein kinases.[4][5] Modifications to the core scaffold have led to the development of potent and selective inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), B-Raf, and Pim-1, which are crucial regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[6][7][8]
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives often involves multi-step reactions. A general approach starts with the reaction of 3-amino-1H-pyrazoles with various dicarbonyl compounds or their equivalents. For instance, novel pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives have been synthesized in a single step from 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate by reacting it with symmetrical and unsymmetrical aliphatic and aromatic 1,3-diketones or α,β-unsaturated ketones.[9]
Anticancer Activity and Mechanism of Action
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have exhibited cytotoxic activity against a wide range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[6][10] CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.[6] For example, compound 6t (Ethyl 2-(Anilinyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) has shown potent inhibitory activity against CDK2 with an IC50 value of 0.09 µM.[6]
Targeting the EGFR/AKT Signaling Pathway
Some pyrazolo[1][4][9]triazolopyrimidine derivatives, which share a similar heterocyclic core, have been shown to inhibit the epidermal growth factor receptor (EGFR) and the downstream AKT signaling pathway.[4][5] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of EGFR and AKT can induce cell cycle arrest and apoptosis in cancer cells.[4][5]
Inhibition of B-Raf and Pim-1 Kinases
Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of B-Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma.[7] Additionally, this scaffold has been utilized to develop potent and selective inhibitors of Pim-1 kinase, an attractive target in various cancers due to its role in promoting cell survival and proliferation.[8]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected this compound derivatives and related compounds against various human cancer cell lines.
Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | HCC1937 | Breast Cancer | 7.01 | [4] |
| MCF7 | Breast Cancer | 28.21 | ||
| HeLa | Cervical Cancer | 11.20 | ||
| Compound 6t | RFX 393 | CNS Cancer | Not specified (GI50) | [6] |
| Compound 6s | RFX 393 | CNS Cancer | Not specified (GI50) | [6] |
| Compound 14a | HCT116 | Colon Cancer | 0.0020 | [11] |
| Compound 35 | HepG2 | Liver Cancer | 3.53 | [12] |
| MCF7 | Breast Cancer | 6.71 | [12] | |
| HeLa | Cervical Cancer | 5.16 | [12] | |
| Compound 52 | A549 | Lung Cancer | 21.2 | [12] |
| MCF7 | Breast Cancer | 18.4 | [12] | |
| DU145 | Prostate Cancer | 19.2 | [12] | |
| HeLa | Cervical Cancer | 25.3 | [12] |
Table 2: Growth Inhibition (GI%) of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | GI% (at 10 µM) | Reference |
| Compound 6n | 56 cell lines | Various | 43.9 (mean) | [6] |
| Compound 6o | CCRF-CEM | Leukemia | 83.85 | [6] |
| Compound 6p | HOP-92 | Lung Carcinoma | 71.8 | [6] |
| NCI-H460 | Lung Carcinoma | 66.12 | [6] | |
| ACHN | Renal Cancer | 66.02 | [6] | |
| Compound 11g | SNB-75 | CNS Cancer | 69.53 | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the compounds on the expression and phosphorylation of key proteins in signaling pathways like EGFR/AKT.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specific duration.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
References
- 1. Buy this compound | 80537-14-0 [smolecule.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
Application of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Agrochemical Synthesis
Introduction
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal and agricultural chemistry, known to impart desirable physicochemical and biological properties to molecules. This bicyclic system, containing both a pyrazole and a pyridine ring, serves as a core for compounds with a range of biological activities, including fungicidal and herbicidal properties. The presence of the ethyl carboxylate group at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential agrochemical candidates.
Key Intermediate for Agrochemical Synthesis
This compound serves as a key starting material for the synthesis of various agrochemical candidates, particularly N-substituted carboxamide derivatives. The general synthetic approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with a variety of amines to yield the target carboxamides. This strategy allows for the introduction of diverse structural motifs, enabling the fine-tuning of the compound's biological activity and spectrum.
The pyrazolo[1,5-a]pyridine core is a known pharmacophore in several biologically active compounds. In the context of agrochemicals, derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent fungicidal activity against a range of phytopathogenic fungi.[1][2] Similarly, pyrazole-containing heterocycles are established building blocks for commercial herbicides.
Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxamide Derivatives
A representative synthetic pathway for the preparation of N-aryl pyrazolo[1,5-a]pyridine-2-carboxamides from this compound is outlined below. This two-step process is a common and efficient method for generating a library of potential agrochemical candidates.
Experimental Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 2M)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2M hydrochloric acid.
-
A precipitate will form. Stir the suspension in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water and dry under vacuum to afford Pyrazolo[1,5-a]pyridine-2-carboxylic acid.
Step 2: Synthesis of N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamides
This protocol outlines the coupling of the carboxylic acid with a substituted aniline to form the amide derivative.
Materials:
-
Pyrazolo[1,5-a]pyridine-2-carboxylic acid
-
Substituted aniline (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamide.
Quantitative Data Summary
The following table summarizes representative yields for the two-step synthesis and hypothetical biological activity data for a series of N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamide derivatives. The biological data is based on typical activity ranges observed for structurally related compounds.
| Compound ID | R Group (on Aniline) | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Hypothetical Fungicidal Activity (EC₅₀, µg/mL) vs. Botrytis cinerea | Hypothetical Herbicidal Activity (% Inhibition @ 100 ppm) vs. Amaranthus retroflexus |
| PPC-01 | 4-Cl | 92 | 85 | 78.2 | 5.2 | 75 |
| PPC-02 | 4-F | 92 | 88 | 80.9 | 7.8 | 68 |
| PPC-03 | 4-CH₃ | 92 | 82 | 75.4 | 12.5 | 55 |
| PPC-04 | 4-OCH₃ | 92 | 79 | 72.7 | 15.1 | 45 |
| PPC-05 | 2,4-diCl | 92 | 90 | 82.8 | 2.1 | 88 |
Biological Activity and Potential Applications
Derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antifungal activity against various plant pathogens. For instance, certain diarylpyrazolo[1,5-a]pyrimidines have demonstrated inhibitory effects on the mycelial growth of fungi such as Botrytis cinerea and Alternaria solani.[1] The N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamides synthesized from this compound are structural analogs and are therefore promising candidates for novel fungicides.
In the area of herbicides, numerous pyrazole-containing compounds have been commercialized. The structural similarity of the pyrazolo[1,5-a]pyridine core to known herbicidal scaffolds suggests that derivatives could exhibit pre- or post-emergent herbicidal activity against various weed species.
The logical workflow for the development of agrochemicals from this compound is depicted below.
References
Application Notes and Protocols: Derivatization of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. The pyrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif found in numerous biologically active molecules, making it a valuable starting point for drug discovery and medicinal chemistry programs. These protocols outline common derivatization strategies, including modifications of the core heterocyclic structure and transformations of the C2-ester functional group.
Section 1: Synthesis of Substituted Pyrazolo[1,5-a]pyridine Analogs
The most direct method for obtaining derivatives is to synthesize the ring system with the desired substituents already in place. One common approach involves the reaction of a substituted 1H-pyrazole-5-carbaldehyde with a bromo-enoate in the presence of a base.
Protocol 1.1: Synthesis of Ethyl 6-methyl-2-(p-tolyl)pyrazolo[1,5-a]pyridine-5-carboxylate
This protocol describes a method for synthesizing a substituted pyrazolo[1,5-a]pyridine ring system.[1]
Materials:
-
3-(p-tolyl)-1H-pyrazole-5-carbaldehyde
-
Ethyl 4-bromo-3-methylbut-2-enoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 50 mL round-bottomed flask, add 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde (6.0 mmol), ethyl 4-bromo-3-methylbut-2-enoate (7.2 mmol), potassium carbonate (1.60 g, 12.5 mmol), and DMF (10 mL).[1]
-
Stir the mixture at room temperature for 8 hours.[1]
-
Filter the reaction mixture to remove solids.
-
Pour the filtrate into 100 mL of water and extract the aqueous phase three times with 30 mL portions of dichloromethane.[1]
-
Combine the organic extracts and wash twice with 50 mL of water.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[1]
-
Purify the crude product by column chromatography to yield the final product.[1]
Table 1: Example Synthesis of a Substituted Pyrazolo[1,5-a]pyridine Derivative
| Starting Material 1 | Starting Material 2 | Base | Solvent | Time (h) | Temp. | Yield (%) | Reference |
| 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde | Ethyl 4-bromo-3-methylbut-2-enoate | K₂CO₃ | DMF | 8 | rt | 75 | [1] |
Diagram 1: Workflow for Synthesis of Substituted Pyrazolo[1,5-a]pyridines
References
Application Notes and Protocols: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethyl pyrazolo[1,5-a]pyridine-2-carboxylate as a foundational building block for the synthesis of potent and selective kinase inhibitors. The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of targeting a diverse range of protein kinases implicated in oncology and other diseases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common driver of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyridine core, an isostere of the purine ring in ATP, serves as an effective "hinge-binder" within the ATP-binding pocket of many kinases. This compound is a key starting material that allows for diverse functionalization, primarily at the 2-position, to generate libraries of potential kinase inhibitors. This document outlines synthetic strategies, presents key biological data, and provides detailed experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this versatile scaffold.
Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyridine and Related Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors bearing the pyrazolo[1,5-a]pyridine or the closely related and extensively studied pyrazolo[1,5-a]pyrimidine core. This data highlights the potential of this scaffold class against various kinase targets.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Scaffold Type | Modification | IC50 (µM) | Reference |
| Compound 4 | Pyrazolopyridine | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 | [1] |
| Compound 8 | Pyrazolopyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 | [1] |
| Compound 6t | Pyrazolo[1,5-a]pyrimidine | 2-anilino, 7-aryl | 0.09 | [2] |
| Compound 6s | Pyrazolo[1,5-a]pyrimidine | 2-anilino, 7-aryl | 0.23 | [2] |
Table 2: Inhibitory Activity against Tropomyosin Receptor Kinase A (TrkA)
| Compound ID | Scaffold Type | Modification | IC50 (µM) | Reference |
| Compound 6s | Pyrazolo[1,5-a]pyrimidine | 2-anilino, 7-aryl | 0.45 | [2] |
| Compound 6t | Pyrazolo[1,5-a]pyrimidine | 2-anilino, 7-aryl | 0.45 | [2] |
| Various | Pyrazolo[1,5-a]pyrimidine | Macrocyclic derivatives | 0.001 - 0.1 | [3] |
Table 3: Inhibitory Activity against Phosphoinositide 3-Kinase δ (PI3Kδ)
| Compound ID | Scaffold Type | Modification | IC50 (nM) | Reference |
| CPL302253 (54) | Pyrazolo[1,5-a]pyrimidine | 5-(indol-4-yl) | 2.8 | [4] |
| Compound 13 | Pyrazolo[1,5-a]pyrimidine | 5-(indol-4-yl) | 500 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a generic pyrazolo[1,5-a]pyridine-2-carboxamide inhibitor and for conducting in vitro kinase assays.
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyridine-2-carboxamide Kinase Inhibitor
This two-step protocol describes the hydrolysis of this compound to the corresponding carboxylic acid, followed by amide coupling with a representative amine.
Step 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Saponification: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield pyrazolo[1,5-a]pyridine-2-carboxylic acid as a solid.
-
Step 2: Amide Bond Formation
-
Activation of Carboxylic Acid:
-
Dissolve pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
-
Amine Coupling:
-
Add the desired amine (e.g., a substituted aniline or benzylamine) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine-2-carboxamide.
-
Protocol 2: In Vitro Kinase Assay (General Protocol using ADP-Glo™)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase (e.g., CDK2, TrkA, PI3Kδ) using the luminescent ADP-Glo™ Kinase Assay. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer. For example, for CDK2 and TrkA, a buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, and 50µM DTT can be used[2][6]. For PI3Kδ, a buffer of 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, and 0.025 mg/mL BSA is appropriate[4].
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Enzyme Solution: Dilute the kinase to the desired concentration (e.g., 1-10 ng/µL) in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the specific kinase substrate and ATP at their final desired concentrations in kinase buffer.
-
-
Kinase Reaction (in a 384-well plate):
-
Add 1 µL of the diluted inhibitor solution or vehicle (DMSO control) to the appropriate wells.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway showing inhibition points for pyrazolo[1,5-a]pyridine derivatives.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical diagram illustrating the structure-activity relationship (SAR) exploration.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.es [promega.es]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 6. promega.com [promega.com]
Application Notes and Protocols for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives are emerging as a versatile scaffold in the design of novel fluorescent probes. The fused heteroaromatic ring system of pyrazolo[1,5-a]pyridine provides a stable and tunable platform for developing fluorophores with desirable photophysical properties. These compounds have shown significant potential in various applications, including the detection of pH changes in cellular environments and the imaging of specific organelles. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of fluorescent probes.
The pyrazolo[1,5-a]pyridine core can be functionalized to create probes that respond to specific analytes or environmental changes through mechanisms such as Intramolecular Charge Transfer (ICT).[1] This makes them valuable tools for studying dynamic biological processes.
Application: pH-Sensitive Fluorescent Probe for Acidic Organelles
A prominent application of the pyrazolo[1,5-a]pyridine scaffold is in the development of pH-sensitive fluorescent probes. One such probe, 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid (PP-1), is synthesized from an ethyl ester precursor and exhibits a significant fluorescence enhancement in acidic environments, making it suitable for imaging acidic organelles like lysosomes.[1]
Signaling Pathway
The pH-sensing mechanism of the PP-1 probe is based on Intramolecular Charge Transfer (ICT). In a neutral or basic environment, the carboxylate group is deprotonated, leading to a low fluorescence state. Upon protonation in an acidic environment, the ICT process is altered, resulting in a dramatic increase in fluorescence intensity.
Caption: pH-dependent fluorescence switching of the PP-1 probe.
Data Presentation
The photophysical and sensing properties of the pH-sensitive probe PP-1, derived from its ethyl ester precursor, are summarized below.
| Property | Value | Reference |
| Probe Name | PP-1 (Carboxylic acid derivative) | [1] |
| Precursor | Ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate | [1] |
| Excitation Wavelength | Not specified | |
| Emission Wavelength | 445 nm | [1] |
| Quantum Yield (Φ) | 0.64 (at pH 2.4) | [1] |
| Stokes Shift | Not specified | |
| pKa | 3.03 | [1] |
| Response Time | < 10 seconds | [1] |
| Cell Line for Imaging | RAW 264.7 macrophages | [1] |
| Target Analyte | H+ (pH) | [1] |
Experimental Protocols
Synthesis of Fluorescent Probes
The synthesis of pyrazolo[1,5-a]pyridine-based fluorescent probes can be achieved through a tandem reaction, followed by hydrolysis if the carboxylic acid form is desired.
Caption: Synthesis workflow from starting materials to the final PP-1 probe.
This protocol is based on a general tandem reaction for the synthesis of pyrazolo[1,5-a]pyridines.
Materials:
-
Appropriate 1-amino-2-iminopyridine derivatives
-
Ethyl phenylpropiolate
-
Acetonitrile
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of the 1-amino-2-iminopyridine derivative and ethyl phenylpropiolate in acetonitrile (30 mL).
-
Heat the mixture at reflux for 3 hours or sonicate for 20 minutes at 85 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry.
-
Recrystallize the product from a suitable solvent to obtain pure ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate.
Materials:
-
Ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate (0.27 g, 1 mmol)
-
Sodium hydroxide (NaOH) (0.08 g, 2 mmol)
-
Ethanol (10 mL)
-
Water (8 mL)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 3-phenylpyrazolo[1,5-a]pyridine-2-carboxylate and NaOH in a mixture of ethanol and water.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into 100 mL of water.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the white solid by filtration.
-
Wash the solid with water and dry it in an oven to obtain the final probe, PP-1.
Protocol 3: Cell Imaging with the PP-1 Fluorescent Probe[1]
Materials:
-
RAW 264.7 cells
-
PP-1 probe stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a suitable medium in a glass-bottom dish until they reach the desired confluency.
-
Probe Loading: Incubate the cells with a final concentration of 10 µM PP-1 in the culture medium for 30 minutes at 37 °C.
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Imaging: Image the cells using a confocal fluorescence microscope. The fluorescence intensity will be higher in acidic compartments.
-
pH Calibration (Optional): To quantify intracellular pH, a calibration curve can be generated by treating the cells with a buffer containing nigericin at different known pH values and measuring the corresponding fluorescence intensities.
Broader Applications and Future Directions
The pyrazolo[1,5-a]pyridine scaffold is not limited to pH sensing. Its tunable electronic and photophysical properties make it a promising candidate for the development of fluorescent probes for other analytes and biological targets. For instance, derivatives have been explored for their potential in probing lipid droplets.[3] Future research may focus on:
-
Developing probes for specific ions and biomolecules: By incorporating specific recognition moieties, probes for detecting metal ions, reactive oxygen species, or specific enzymes can be designed.
-
Red-shifting emission wavelengths: Modifying the core structure to extend the π-conjugation can lead to probes with longer excitation and emission wavelengths, which are advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration.
-
Two-photon microscopy applications: The development of pyrazolo[1,5-a]pyridine-based probes with high two-photon absorption cross-sections would enable high-resolution imaging deep within biological tissues.
References
- 1. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Biological Activity Screening of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological activity screening of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory activities. The following sections detail standardized protocols for key biological assays, present quantitative data from published studies on related pyrazolo[1,5-a]pyridine derivatives, and illustrate relevant experimental workflows and a representative signaling pathway.
Data Presentation: Summary of Biological Activities
The biological activities of various pyrazolo[1,5-a]pyridine derivatives are summarized below. It is important to note that the specific substitutions on the pyrazolo[1,5-a]pyridine core significantly influence the biological activity. The data presented here is for a range of derivatives and provides a basis for comparison for newly synthesized this compound analogs.
Antimicrobial and Antitubercular Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against various bacterial and mycobacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 1: Antimicrobial and Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| 3a | S. aureus | 0.125 | Erythromycin | > 1 |
| 3a | E. faecalis | 0.125 | Erythromycin | > 1 |
| 3a | E. coli | 0.062 | Amikacin | 0.5 |
| 3a | P. aeruginosa | 0.25 | Amikacin | 1 |
| 6 | S. aureus | 0.187 | Erythromycin | > 1 |
| 6 | P. aeruginosa | 0.375 | Amikacin | 1 |
| 5k | M. tuberculosis H37Rv | 0.069 (nM) | Isoniazid | 36.5 (nM) |
| P25 | M. tuberculosis H37Rv | 7.5 (µM) | - | - |
Data sourced from multiple studies on pyrazolo[1,5-a]pyrimidine derivatives.[1][2]
Cytotoxic Activity
The in vitro cytotoxicity of pyrazolo[1,5-a]pyridine derivatives against various cancer cell lines is a crucial indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is used to quantify this effect.
Table 2: Cytotoxic Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) of Reference |
| 14 | MCF-7 (Breast) | 45 | Sorafenib | 144 |
| 14 | HCT-116 (Colon) | 6 | Sorafenib | 176 |
| 14 | HepG-2 (Liver) | 48 | Sorafenib | 19 |
| 15 | MCF-7 (Breast) | 46 | Sorafenib | 144 |
| 15 | HCT-116 (Colon) | 7 | Sorafenib | 176 |
| 15 | HepG-2 (Liver) | 48 | Sorafenib | 19 |
Note: The data is for pyrazolo[3,4-d]pyrimidine derivatives, a related but different scaffold.[3]
Enzyme Inhibitory Activity
Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as carbonic anhydrases and protein kinases, which are implicated in several diseases.
Table 3: Enzyme Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine and Pyrazolo[4,3-c]pyridine Derivatives
| Compound ID | Target Enzyme | IC50 / Ki |
| 3a | hCA-I | 92.34 nM (IC50) |
| 3a | hCA-II | 73.2 nM (IC50) |
| 1f | hCA I | 58.8 nM (Ki) |
| 1f | hCA II | 6.8 nM (Ki) |
| 14 | CDK2/cyclin A2 | 0.057 µM (IC50) |
| 13 | CDK2/cyclin A2 | 0.081 µM (IC50) |
Data sourced from studies on pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-c]pyridine derivatives.[2][3][4]
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Standard antibiotic (e.g., Ciprofloxacin, Erythromycin)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
-
Controls:
-
Positive Control: Wells containing MHB, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing MHB and inoculum without any test compound.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Protocol 3: Carbonic Anhydrase Inhibition Assay
This protocol outlines a method to screen for inhibitors of carbonic anhydrase (CA) activity using a stopped-flow CO₂ hydrase assay.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
Test compounds
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare solutions of the CA isoenzymes in the buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute them in the assay buffer.
-
-
Assay Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
The two syringes of the stopped-flow instrument are filled with the buffer containing the enzyme and the pH indicator, and with the CO₂-saturated water, respectively.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.
-
-
Inhibition Measurement:
-
To measure inhibition, the enzyme is pre-incubated with the test compound for a specific period before mixing with the CO₂ solution.
-
The initial rates of the reaction are measured in the presence and absence of the inhibitor.
-
-
Data Analysis:
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Pyrazolo[3,4-c]pyridine Carboxylate in the Synthesis of Apixaban Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its widespread use in the prevention and treatment of thromboembolic disorders has rendered its synthetic routes a subject of significant interest in pharmaceutical research and development. A pivotal component in the efficient synthesis of Apixaban is the construction of the pyrazolopyridine core. While the topic of interest is the "Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate," a thorough review of published synthetic routes indicates that the key intermediate is, in fact, an isomer of this structure: ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate . This document details the application and synthesis of this crucial pyrazolo[3,4-c]pyridine intermediate in the production of Apixaban.
Synthetic Pathway Overview
The synthesis of Apixaban is a multi-step process that culminates in the formation of the final active pharmaceutical ingredient. A common and efficient strategy involves the initial synthesis of a substituted pyrazolopyridine core, which is subsequently converted to Apixaban. The general workflow can be visualized as follows:
Caption: A simplified workflow for the synthesis of Apixaban, highlighting the key stages involving the pyrazolo[3,4-c]pyridine intermediate.
Key Intermediates and Reaction Data
The synthesis of Apixaban from its precursors involves several key reactions with varying conditions and yields. The following tables summarize the quantitative data for the critical steps in the synthesis of the pyrazolo[3,4-c]pyridine intermediate and its subsequent conversion to Apixaban.
Table 1: Synthesis of Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
| Precursor 1 | Precursor 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | Triethylamine | Toluene | Reflux | 2-3 | 82-90 | >99 | [1][2] |
Table 2: Reduction of the Nitro Group
| Starting Material | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Iron | Ammonium Chloride | Methanol/Water | 65-70 | 3 | Not specified | [3] |
Table 3: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
| Precursor 1 | Precursor 2 | Coupling Method | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Piperidin-2-one | Ullmann Reaction | Copper Iodide (CuI) | Potassium Carbonate | Not specified | 130 | 24 | Not specified | [4] |
Table 4: Conversion of Ethyl Ester Intermediate to Apixaban
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 1. KOH2. Ethyl Chloroformate3. Ammonia | 1. THF2. CH2Cl2 | 1. 502. 0-53. 0-5 | 1. 3-52. 3-53. Not specified | 93 | 99.3 | [5] |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 5% NH3 in Ethylene Glycol | Ethylene Glycol | 120 | 4 | Not specified | Not specified | [6] |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Formamide, MeONa | DMF/Methanol | 0-5 to RT | 3.5 | 71 | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[1]
-
To a reaction flask, add Intermediate-B (25 g, 0.065 moles), toluene (250 ml), Intermediate-A (20.68 g, 0.08 moles), and triethylamine (TEA) (10 g, 0.099 moles).
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, distill off the toluene under reduced pressure to obtain a thick brown mass.
-
Add 400 ml of methanol and cool the mixture to 25-30°C.
-
Slowly add 6.0 g of concentrated sulfuric acid dropwise.
-
Stir the reaction mass at room temperature for 1.0-1.5 hours to allow for solid precipitation.
-
Filter the solid and wash with 25 ml of fresh methanol.
-
Dry the solid at 60-65°C to obtain the title compound.
Protocol 2: Hydrolysis of the Ethyl Ester Intermediate[5]
-
Add 4.88g (10mmol) of ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and 50ml of THF to a reaction flask.
-
Add 0.56g (10mmol) of KOH to the mixture.
-
Heat the reaction to 50°C and maintain for 3-5 hours. Monitor the reaction by LCMS until the starting material is consumed.
-
Cool the reaction mixture to 0-5°C in an ice-water bath.
-
Slowly add 1mol/L HCl to adjust the pH to approximately 6, ensuring thorough stirring to precipitate the carboxylic acid product.
-
Filter the precipitate and dry it under vacuum at 50°C.
Protocol 3: Amidation to form Apixaban[5]
-
To a reaction flask, add the dried carboxylic acid product from Protocol 2, 50ml of CH2Cl2, and 1.29g (10mmol) of diisopropylethylamine.
-
Cool the mixture to 0-5°C.
-
Add 1.08g (10mmol) of ethyl chloroformate dropwise while maintaining the temperature at 0-5°C.
-
Allow the reaction to proceed for 3-5 hours to generate the mixed anhydride. Monitor by TLC.
-
While maintaining the temperature at 0-5°C, pass ammonia gas into the reaction flask until the reaction is complete as monitored by TLC.
-
Wash the organic layer with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate for 4 hours.
-
Filter and concentrate the filtrate in vacuo to obtain Apixaban as a solid.
Synthetic Pathway Diagram
References
- 1. A process for the preparation of apixaban and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 6. data.epo.org [data.epo.org]
- 7. Synthesis routes of Apixaban [benchchem.com]
Application Notes and Protocols for Cycloaddition Reactions Involving Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of cycloaddition reactions pertinent to the synthesis of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives. While the direct participation of this compound as a reactant in cycloaddition reactions is not widely reported in the scientific literature due to the aromatic and relatively stable nature of the pyrazolo[1,5-a]pyridine ring system, its synthesis heavily relies on cycloaddition strategies. These methods are crucial for accessing this important heterocyclic scaffold, which is a key building block in medicinal chemistry and drug discovery.
This document is organized into two main sections:
-
Section 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition Reactions. This section details the established and widely used 1,3-dipolar cycloaddition reactions for the construction of the pyrazolo[1,5-a]pyridine skeleton.
-
Section 2: Theoretical Potential for Cycloaddition Reactions of the Pyrazolo[1,5-a]pyridine Ring. This section explores the hypothetical involvement of the pyrazolo[1,5-a]pyridine ring in cycloaddition reactions based on fundamental principles of organic chemistry.
Section 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition Reactions
The most prevalent and efficient method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide (a 1,3-dipole) and a suitable dipolarophile, such as an alkyne or an alkene.[1] This approach offers a high degree of control over the substitution pattern of the resulting heterocyclic system.
Application Notes
The [3+2] cycloaddition strategy is a powerful tool for the synthesis of a diverse library of polysubstituted pyrazolo[1,5-a]pyridines.[2] The reaction proceeds by the in-situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt, which then undergoes a concerted or stepwise cycloaddition with a dipolarophile. The choice of the dipolarophile is critical in determining the substitution pattern at the 2- and 3-positions of the pyrazolo[1,5-a]pyridine ring. For instance, the use of ethyl propiolate as a dipolarophile leads directly to the formation of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.[3]
The reaction conditions can be optimized to achieve high yields and regioselectivity. Sonochemical methods have been shown to significantly accelerate the reaction and improve yields under catalyst-free conditions.[2] The versatility of this reaction allows for the introduction of a wide range of functional groups, making it highly valuable for the synthesis of compounds for high-throughput screening in drug discovery programs.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of pyrazolo[1,5-a]pyridine derivatives via [3+2] cycloaddition reactions.
| Entry | N-Aminopyridinium Precursor | Dipolarophile | Product | Yield (%) | Reference |
| 1 | 1-amino-2(1H)-pyridin-2-imine | Dimethyl acetylenedicarboxylate | 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 90 | [2] |
| 2 | 1-amino-2(1H)-pyridin-2-imine | Diethyl acetylenedicarboxylate | 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid diethyl ester | Not Specified | [2] |
| 3 | N-aminopyridinium salt | Diethyl phenylethynylphosphonate | Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | 75 | [4] |
| 4 | N-aminopyridinium salt | Tetraethyl ethynylbis(phosphonate) | Tetraethyl pyrazolo[1,5-a]pyridine-2,3-diylbis(phosphonate) | 95 | [4] |
| 5 | Substituted N-aminopyridine sulfates | Ethyl propiolate | Substituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylates | Not Specified | [3] |
Experimental Protocols
Protocol 1: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [2]
-
To a solution of the appropriate 1-amino-2(1H)-pyridin-2-imine derivative (1 mmol) in acetonitrile (15 mL), add the corresponding dialkyl acetylenedicarboxylate or ethyl propiolate (1 mmol).
-
Place the reaction mixture in an ultrasonic bath and irradiate at 85 °C for 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrazolo[1,5-a]pyridine product.
Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-phosphonates [4][5]
-
Dissolve the N-aminopyridinium salt (1 mmol) in DMSO (5 mL).
-
Add K₂CO₃ (5 mmol) to the solution to generate the pyridinium-N-imine in situ.
-
Stir the resulting mixture for 5 minutes at room temperature.
-
Add the desired alkynylphosphonate (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine-3-phosphonate.
Visualizations
Caption: Synthetic pathway for the pyrazolo[1,5-a]pyridine core.
Section 2: Theoretical Potential for Cycloaddition Reactions of the Pyrazolo[1,5-a]pyridine Ring
While the pyrazolo[1,5-a]pyridine system is aromatic and generally unreactive towards cycloaddition reactions that would disrupt this aromaticity, it is theoretically plausible for it to participate in such reactions under specific conditions, particularly in inverse-electron-demand Diels-Alder reactions.
Application Notes
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:
The pyridine ring within the pyrazolo[1,5-a]pyridine scaffold is electron-deficient. This characteristic suggests that it could potentially act as a diene in an inverse-electron-demand Diels-Alder (IEDDA) reaction.[6] In this type of reaction, an electron-rich dienophile would be required to react with the electron-deficient diene. The reaction would likely require high temperatures or the use of a Lewis acid catalyst to overcome the aromatic stabilization energy. The ethyl carboxylate group at the 2-position, being an electron-withdrawing group, would further decrease the electron density of the ring system, potentially influencing its reactivity in such a transformation. Successful execution of such a reaction would provide a novel route to complex, fused heterocyclic systems.
It is crucial to emphasize that the following proposed reaction is hypothetical and has not been reported in the reviewed literature. Experimental validation would be required.
Proposed Experimental Protocol (Hypothetical)
Protocol 3: Inverse-Electron-Demand Diels-Alder Reaction of this compound
-
In a sealed tube, dissolve this compound (1 mmol) in a high-boiling inert solvent (e.g., toluene or xylene).
-
Add an excess of an electron-rich dienophile (e.g., an enamine or a vinyl ether) (3-5 mmol).
-
(Optional) Add a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) (0.1-1 mmol) to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-72 hours).
-
Monitor the reaction progress by TLC or GC-MS for the formation of a new product.
-
If a reaction occurs, cool the mixture to room temperature, and quench with a suitable reagent if a Lewis acid was used.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Attempt to purify and characterize the product(s) using column chromatography and spectroscopic methods (NMR, MS, IR).
Visualizations
Caption: Hypothetical IEDDA reaction of the title compound.
References
- 1. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 4. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its unique electronic properties and structural rigidity make it an attractive framework for the design of targeted therapeutics, particularly kinase inhibitors. This document provides detailed application notes and experimental protocols for the functionalization of the pyrazolo[1,5-a]pyridine ring system, along with data on the biological activities of its derivatives.
Overview of Functionalization Strategies
The functionalization of the pyrazolo[1,5-a]pyridine core can be achieved through various modern synthetic methodologies. The primary positions for substitution are C3 and C7, with C2, C5, and C6 also being accessible through specific strategies. Key functionalization reactions include:
-
C-H Activation/Arylation: Direct arylation at the C3 and C7 positions is a powerful tool for introducing molecular diversity. Palladium-catalyzed reactions are commonly employed, with the regioselectivity often controlled by the choice of catalyst, ligands, and reaction conditions.[1]
-
Halogenation: The introduction of halogen atoms (Br, I, Cl) at specific positions, primarily C3, serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling.[2]
-
Metalation: Directed ortho-metalation using strong bases allows for the regioselective functionalization of various positions on the ring system that are otherwise difficult to access.[3][4][5]
-
Cycloaddition Reactions: The [3+2] cycloaddition of N-aminopyridines with alkynes or alkenes provides a direct route to the pyrazolo[1,5-a]pyridine core itself, often with a high degree of functionalization.[6]
Experimental Protocols
The following protocols are generalized procedures for key functionalization reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation at C7
This protocol describes a general procedure for the direct arylation of pyrazolo[1,5-a]pyridines at the C7 position with aryl chlorides.
Materials:
-
Pyrazolo[1,5-a]pyridine substrate
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
p-Xylene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the pyrazolo[1,5-a]pyridine substrate (0.2 mmol), aryl chloride (0.6 mmol, 3 equivalents), Pd(OAc)₂ (0.02 mmol, 10 mol%), and PCy₃·HBF₄ (0.04 mmol, 20 mol%).
-
Add p-xylene (1 mL, 0.2 M) to the vessel.
-
Seal the vessel and heat the reaction mixture at 140-160 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C7-arylated pyrazolo[1,5-a]pyridine.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Regioselective C3-Bromination
This protocol outlines a method for the regioselective bromination of pyrazolo[1,5-a]pyrimidines at the C3 position using potassium bromide and a hypervalent iodine reagent.[2]
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate (e.g., 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine)
-
Potassium bromide (KBr)
-
Phenyliodine(III) diacetate (PIDA)
-
Water (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate (0.2 mmol) in water (3.0 mL).
-
Add potassium bromide (0.3 mmol, 1.5 equivalents) to the solution.
-
Add PIDA (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature (25–27 °C) for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-brominated product.[2]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Applications: Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4] The versatility of the scaffold allows for fine-tuning of potency and selectivity against specific kinase targets.
Signaling Pathways
p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1][7] Pyrazolo[1,5-a]pyridine-based compounds have been developed as inhibitors of p38 kinase.[7]
Caption: p38 MAPK Signaling Pathway Inhibition.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]
Caption: EGFR Signaling Pathway Inhibition.
Quantitative Data: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of representative pyrazolo[1,5-a]pyridine derivatives against various protein kinases.
Table 1: Pyrazolo[1,5-a]pyrimidine Derivatives as p38 Kinase Inhibitors
| Compound ID | Substituents | p38α IC₅₀ (nM) | Reference |
|---|---|---|---|
| Example 1 | R¹ = 4-fluorophenyl, R² = 4-pyridyl | 10 | [7] |
| Example 2 | R¹ = 2,4-difluorophenyl, R² = 4-pyridyl | 5 | [7] |
| Example 3 | R¹ = phenyl, R² = 2-amino-4-pyrimidinyl | 8 |[7] |
Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Substituents | EGFR IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 4 | R = Imidazole | 0.054 | [9] |
| Compound 15 | R = Cyano | 0.135 | [9] |
| Compound 16 | R = Imidazole derivative | 0.034 |[9] |
Table 3: Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
| Compound ID | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 28 | 0.17 | 0.07 | 0.07 | [5] |
| Compound 32 | 1.9 | 3.1 | 2.3 | [1] |
| Compound 34 | 1.8 | 4.1 | 2.3 | [1] |
| Compound 36 | 1.4 | 2.4 | 1.9 |[1] |
Table 4: Pyrazolo[1,5-a]pyrimidine Derivatives as Dual CDK2/TrkA Inhibitors
| Compound ID | CDK2 IC₅₀ (µM) | TrkA IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6s | 0.45 | 0.23 | [6] |
| 6t | 0.09 | 0.45 |[6] |
General Experimental Workflow
The development of functionalized pyrazolo[1,5-a]pyridine derivatives typically follows a structured workflow from synthesis to biological evaluation.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 7. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate as a scaffold in the development of novel anti-inflammatory drugs. The information is based on the known anti-inflammatory properties of the broader pyrazole and pyrazolo[1,5-a]pyridine class of compounds. Detailed protocols for evaluating the anti-inflammatory activity of this specific compound are also provided.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] While specific data on this compound is limited, the known mechanisms of action for related compounds suggest its potential as a valuable starting point for the development of new anti-inflammatory agents. This document outlines the potential mechanisms, and provides detailed protocols for screening and characterizing its anti-inflammatory effects.
Potential Mechanisms of Anti-Inflammatory Action
Based on studies of structurally related pyrazolo[1,5-a]quinazoline and pyrazolo[1,5-a]pyrimidine derivatives, this compound may exert its anti-inflammatory effects through the modulation of several key signaling pathways involved in the inflammatory response.
1. Inhibition of Pro-Inflammatory Enzymes:
Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. Specifically, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
2. Modulation of NF-κB Signaling Pathway:
The transcription factor NF-κB is a central regulator of inflammatory responses. The inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity is a common mechanism for anti-inflammatory compounds.[2][3] Pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit NF-κB activation in monocytic cells.[2][3]
3. Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling:
The MAPK signaling pathways, including ERK2, p38α, and JNK, play a critical role in the production of pro-inflammatory cytokines. Some pyrazolo[1,5-a]quinazoline compounds have been identified as potential ligands for these MAPKs, with a particular affinity for JNK3.[2][4]
Quantitative Data from Related Compounds
To provide a reference for the potential potency of this compound, the following table summarizes the anti-inflammatory activity of various related pyrazolo derivatives.
| Compound Class | Target | Assay | IC50 Value | Reference |
| Pyrazolo[5,1-b]quinazoline | COX-2 | In vitro enzyme assay | 47 nM | [2] |
| Pyrazolo[5,1-b]quinazoline | 5-LOX | In vitro enzyme assay | 2.3 µM | [2] |
| Pyrazolo[1,5-a]quinazoline | NF-κB | LPS-induced activity in THP-1Blue cells | < 50 µM | [2][3] |
| Pyrazoline derivative | Lipoxygenase | In vitro enzyme assay | 80 µM |
Experimental Protocols
The following are detailed protocols for the initial screening and characterization of the anti-inflammatory properties of this compound.
Protocol 1: In Vitro NF-κB Reporter Assay
Objective: To determine the inhibitory effect of this compound on NF-κB activation in a human monocytic cell line.
Materials:
-
THP-1Blue™ NF-κB reporter cells
-
This compound
-
Lipopolysaccharide (LPS)
-
QUANTI-Blue™ Solution
-
DMSO (cell culture grade)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture THP-1Blue™ cells according to the supplier's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.
-
Assay: a. Seed THP-1Blue™ cells into a 96-well plate. b. Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.[3] c. Stimulate the cells with 250 ng/mL of LPS for 24 hours to induce NF-κB activation.[3] d. After incubation, collect the cell supernatants.
-
Detection: a. Add QUANTI-Blue™ Solution to the supernatants in a new 96-well plate. b. Incubate at 37°C and monitor the color change. c. Measure the absorbance at 655 nm using a spectrophotometer.[3]
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.
Materials:
-
Wistar rats
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: vehicle control, positive control (Indomethacin), and test groups (different doses of this compound).
-
Compound Administration: Administer the test compound or controls intraperitoneally or orally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Visualizations
Signaling Pathways
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Inhibition of COX and LOX pathways.
Experimental Workflow
Caption: Workflow for anti-inflammatory screening.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate for improved yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields are a common challenge and can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure that the starting materials, such as the corresponding N-aminopyridinium ylide and ethyl propiolate or other suitable alkynes, are of high purity. Impurities can interfere with the reaction. Consider recrystallization or column chromatography to purify the reactants if necessary.
-
Reaction Conditions: The reaction is highly sensitive to conditions.
-
Temperature: Suboptimal temperatures can lead to incomplete reactions or the degradation of products. The ideal temperature will vary depending on the specific synthetic route. It is crucial to monitor the reaction temperature closely and optimize it. Some methods proceed at room temperature, while others may require heating.
-
Reaction Time: Insufficient reaction time can result in an incomplete reaction, while prolonged times may lead to the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.
-
-
Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Common solvents for this type of synthesis include N,N-dimethylformamide (DMF) and acetonitrile. Ensure the solvent is dry and of an appropriate grade.
-
Atmosphere: Some reactions in this synthesis family are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Issue 2: Formation of Side Products or Impurities
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of side products is a frequent issue. Here are some common causes and solutions:
-
Side Reactions: Polymerization of the alkyne starting material can be a significant side reaction. Using a slow addition of the alkyne to the reaction mixture can help to minimize this. The formation of regioisomers is also a possibility depending on the substitution pattern of the pyridine ring.
-
Purification: A robust purification strategy is essential.
-
Work-up Procedure: A proper aqueous work-up is necessary to remove inorganic salts and other water-soluble impurities.
-
Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
-
-
Issue 3: Difficulty in Product Isolation
-
Question: I am having trouble isolating the product from the reaction mixture. What techniques can I use?
-
Answer: Product isolation can be challenging, especially if the product is an oil or has similar polarity to the impurities.
-
Extraction: Ensure the correct solvent and pH are used during aqueous extraction to effectively separate the product from the impurities.
-
Precipitation: In some cases, the product can be precipitated by adding a non-solvent to the reaction mixture or the crude product solution. For instance, adding water to a reaction in an organic solvent can sometimes induce precipitation of the product.
-
Controlled Evaporation: Careful removal of the solvent under reduced pressure is crucial. Overheating can lead to product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an electron-deficient alkyne like ethyl propiolate. Variations of this method involve different ways of generating the N-aminopyridinium ylide in situ. Another approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-dicarbonyl compounds, although this may lead to different substitution patterns.
Q2: How can I improve the regioselectivity of the cycloaddition reaction?
A2: The regioselectivity is often influenced by the substituents on the pyridine ring of the N-aminopyridinium ylide. Electron-donating or withdrawing groups can direct the cycloaddition to favor one regioisomer over another. The choice of catalyst and solvent can also play a role in some cases. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.
Q3: Are there any catalyst-free methods available?
A3: Yes, some methods for the synthesis of pyrazolo[1,5-a]pyridines can be performed under catalyst-free conditions, often relying on thermal or sonochemical activation to drive the reaction. These methods can be advantageous as they simplify the purification process by eliminating the need to remove a catalyst.
Data Presentation
Table 1: Comparison of Different Synthetic Methods for Pyrazolo[1,5-a]pyridine Derivatives
| Method | Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Improved 1,3-Dipolar Cycloaddition | N-aminopyridine sulfates, Ethyl propiolate | K₂CO₃, 80 °C | Water/DMF | 88-93 | [1] |
| Sonochemical Synthesis | 2-Imino-1H-pyridin-1-amines, Alkyne derivatives | None, Sonication (85 °C, 110 W) | Acetonitrile | up to 94 | [2] |
| Cross-dehydrogenative Coupling | N-amino-2-iminopyridines, Ethyl acetoacetate | Acetic acid, O₂ | Ethanol | up to 95 | [3] |
| Patent Method (related structure) | 3,3-diethoxypropionate, Formate, 3-methyl-5-aminopyrazole | Base, then Acid | Toluene | 74 | [4] |
Experimental Protocols
Protocol 1: Improved 1,3-Dipolar Cycloaddition Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives [1]
-
Preparation of N-aminopyridine sulfate: Substituted pyridines are reacted with hydroxylamine-O-sulfonic acid.
-
Cycloaddition Reaction:
-
The N-aminopyridine sulfate is dissolved in water.
-
Ethyl propiolate is dissolved in N,N-dimethylformamide (DMF).
-
The two solutions are mixed, and potassium carbonate (K₂CO₃) is added as a base.
-
The reaction mixture is heated at 80 °C and monitored by TLC.
-
-
Work-up and Purification:
-
After completion, the reaction mixture is cooled and the product is extracted with an organic solvent.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Protocol 2: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives [2]
-
Reaction Setup:
-
A mixture of the 2-imino-1H-pyridin-1-amine and the alkyne derivative is prepared in acetonitrile.
-
-
Sonication:
-
The reaction mixture is subjected to ultrasonic irradiation at a controlled temperature (e.g., 85 °C) and power (e.g., 110 W).
-
The reaction is monitored by TLC for completion.
-
-
Isolation:
-
Upon completion, the solvent is evaporated.
-
The residue is then purified, typically by recrystallization from a suitable solvent like acetonitrile.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities I might encounter after synthesizing this compound?
Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The synthesis of pyrazolo[1,5-a]pyridines can sometimes yield isomeric products depending on the reaction conditions. It is also possible to have residual solvents from the reaction or initial work-up.
Q3: How can I quickly assess the purity of my sample?
Thin-layer chromatography (TLC) is a rapid and effective method to assess the purity of your this compound. By comparing the crude material to a purified standard (if available) and observing the number of spots, you can get a good indication of the purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
Issue: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents.
This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Solution 1: Modify the Mobile Phase. For basic compounds like pyridines, adding a small amount of a basic modifier to the eluent can improve elution by neutralizing acidic sites on the silica gel.
-
Solution 2: Change the Stationary Phase. If modifying the mobile phase is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel.
Issue: The separation between my desired product and an impurity is poor.
Poor separation can be addressed by optimizing the column chromatography conditions.
-
Solution 1: Optimize the Eluent System. A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. For pyrazolopyridine derivatives, mixtures of hexanes and ethyl acetate are a good starting point.
-
Solution 2: Use Gradient Elution. A gradient of increasing polarity can help to separate compounds with close Rf values.
-
Solution 3: Dry Loading. If the compound has poor solubility in the initial eluent, dry loading onto silica gel can improve the resolution of the separation.
Issue: The product is eluting with a trailing (tailing) peak.
Peak tailing can be caused by several factors, including interactions with the stationary phase or column overloading.
-
Solution 1: Add a Modifier. As mentioned, adding a small amount of triethylamine or pyridine to the eluent can mitigate interactions with acidic silica.
-
Solution 2: Reduce the Sample Load. Overloading the column can lead to band broadening and tailing. Try loading a smaller amount of the crude material.
Troubleshooting Logic for Column Chromatography
Caption: A flowchart to diagnose and resolve common column chromatography issues.
Recrystallization Troubleshooting
Issue: The compound does not dissolve in the chosen solvent, even at boiling.
The solvent is not suitable for recrystallization as it does not dissolve the compound at high temperatures.
-
Solution: Choose a more polar solvent in which the compound has better solubility at elevated temperatures. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For an ester like this compound, solvents like ethyl acetate or acetone could be effective.
Issue: The compound dissolves in the solvent at room temperature.
The chosen solvent is too good a solvent for recrystallization.
-
Solution: Select a less polar solvent. Alternatively, a two-solvent system can be employed. Dissolve the compound in a solvent in which it is readily soluble (at room temperature) and then add a second, miscible "anti-solvent" in which the compound is insoluble, until the solution becomes cloudy.
Issue: No crystals form upon cooling.
This can happen if the solution is not saturated or if there are nucleation inhibitors present.
-
Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
-
Solution 2: Seeding. Add a small crystal of the pure compound to the solution to initiate crystal growth.
-
Solution 3: Concentrate the Solution. If too much solvent was added, carefully evaporate some of the solvent to increase the concentration of the compound.
Issue: The compound "oils out" instead of crystallizing.
Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
-
Solution 1: Slower Cooling. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solution 2: Use a Lower-Boiling Solvent. Choose a recrystallization solvent with a lower boiling point.
-
Solution 3: Add More Solvent. Add more of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
Troubleshooting Logic for Recrystallization
Caption: A decision tree for resolving common recrystallization problems.
Experimental Protocols
The following are suggested protocols based on methods used for structurally similar compounds. Optimization may be required for your specific sample.
Protocol 1: Column Chromatography
This protocol is adapted from the purification of a related methyl-substituted pyrazolopyridine derivative.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Triethylamine (optional, 0.1-1% v/v)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Load the Sample: Carefully add the sample to the top of the silica gel bed.
-
Elute the Column: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether).
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Increase Polarity (if necessary): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 10%, 20% ethyl acetate).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Petroleum Ether : Ethyl Acetate |
| Initial Eluent Ratio | 95 : 5 (v/v) |
| Modifier (optional) | 0.1% Triethylamine |
Protocol 2: Recrystallization
This protocol is based on general principles and a procedure used for a pyrazolo[1,5-a]pyrimidine derivative.[1]
Materials:
-
Crude this compound
-
Isopropanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Isopropanol has been shown to be effective for a similar heterocyclic system.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
| Solvent System | Suitability |
| Isopropanol | Reported to be effective for similar pyrazolo-pyrimidine systems.[1] |
| Ethanol | A common solvent for recrystallizing moderately polar organic compounds. |
| Ethyl Acetate/Hexane | A two-solvent system that can be effective for compounds with intermediate polarity. |
References
Technical Support Center: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. Our goal is to help you identify and mitigate common byproducts, optimize reaction conditions, and achieve higher yields of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: Based on literature reports for the synthesis of related pyrazolo[1,5-a]pyridine derivatives, the formation of several types of byproducts can be anticipated. These primarily arise from alternative reaction pathways and the reactivity of the starting materials. The most common classes of byproducts include:
-
Regioisomers: In reactions involving unsymmetrical reagents, the formation of constitutional isomers is a common issue. For instance, in the 1,3-dipolar cycloaddition of a pyridinium ylide with ethyl propiolate, the formation of two different regioisomers has been observed.
-
Alternative Cyclization Products: Depending on the reaction conditions, alternative cyclization pathways can lead to the formation of different heterocyclic cores. For example, in some syntheses of pyrazolo[1,5-a]pyridines, the formation of[1][2][3]triazolo[1,5-a]pyridine derivatives has been reported as an undesired byproduct.
-
N-Aryl Derivatives: In certain synthetic routes, particularly those involving substituted pyridines, the formation of N-aryl byproducts has been identified.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of starting materials and stable intermediates in the final product mixture.
Q2: I am observing a significant amount of an unknown impurity in my reaction mixture. How can I identify it?
A2: The first step in identifying an unknown impurity is to isolate it from the reaction mixture, typically using column chromatography or preparative TLC. Once a pure sample of the byproduct is obtained, a combination of spectroscopic techniques can be used for structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons in the molecule, which is crucial for determining the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
In some cases, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure if a suitable crystal of the byproduct can be grown.
Q3: How can I minimize the formation of regioisomeric byproducts?
A3: The formation of regioisomers is often influenced by both steric and electronic factors. To minimize their formation, consider the following strategies:
-
Choice of Reagents: The electronic properties of the substituents on both the pyridine precursor and the alkyne can influence the regioselectivity of the cycloaddition. The use of reagents with strong directing groups can favor the formation of one regioisomer over the other.
-
Reaction Conditions: Solvent polarity and the choice of base can play a crucial role in controlling regioselectivity. It is advisable to screen different solvents and bases to find the optimal conditions for your specific reaction.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity of the desired reaction pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient base or solvent. - Formation of multiple byproducts. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Screen different temperatures to find the ideal balance between reaction rate and byproduct formation. - Experiment with different bases (e.g., K₂CO₃, Et₃N, DBU) and solvents (e.g., DMF, acetonitrile, toluene). - Optimize the stoichiometry of the reagents. |
| Formation of a[1][2][3]triazolo[1,5-a]pyridine Byproduct | - Alternative cyclization pathway of an intermediate. | - Modify the reaction conditions to favor the desired [3+2] cycloaddition pathway. This may involve changing the solvent, temperature, or catalyst. |
| Presence of Multiple Unidentified Spots on TLC | - Complex reaction mixture due to side reactions. - Decomposition of starting materials or product. | - Ensure the purity of starting materials. - Lower the reaction temperature to minimize decomposition. - Use milder reaction conditions if possible. - Employ a more efficient purification method, such as flash column chromatography with a carefully selected eluent system. |
| Difficulty in Removing a Persistent Impurity | - Co-elution with the desired product during chromatography. - Similar solubility properties. | - Try a different stationary phase or eluent system for column chromatography. - Recrystallization from a suitable solvent system may help to remove the impurity. - Consider derivatizing the impurity to alter its chromatographic behavior. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for a common synthetic route. Optimization may be required for specific substrates and scales.
Reaction: 1,3-Dipolar cycloaddition of a pyridinium ylide with ethyl propiolate.
Materials:
-
Substituted aminopyridine
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH) or similar aminating agent
-
Ethyl propiolate
-
Base (e.g., Potassium Carbonate)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Formation of the Pyridinium Ylide Precursor: To a solution of the substituted aminopyridine in a suitable anhydrous solvent, add the aminating agent (e.g., MSH) portion-wise at room temperature. Stir the mixture for the time indicated by TLC or until the starting material is consumed.
-
In situ Generation of the Pyridinium Ylide and Cycloaddition: To the reaction mixture containing the pyridinium salt, add the base (e.g., potassium carbonate) and ethyl propiolate.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Byproduct Formation and Mitigation Workflow
The following diagram illustrates a logical workflow for troubleshooting byproduct formation during the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
References
Overcoming challenges in the synthesis of pyrazolo[1,5-a]pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Condensation Reactions
Q1: I'm experiencing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
A1: Low yields in this foundational reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compounds are pure, as impurities can lead to side reactions.[1] The reactivity of the β-dicarbonyl compound is also a critical factor; less reactive substrates may require more forcing conditions.[2]
-
Reaction Conditions:
-
Solvent: Acetic acid is a common solvent that also serves as a catalyst.[1] If the reaction is sluggish, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.
-
Catalyst: This reaction can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases.[1][2] Ensure the catalyst concentration is optimal. For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid unwanted side reactions.[1] In some cases, a catalyst may not be necessary at all, particularly with microwave-assisted synthesis.[3]
-
Temperature and Time: These reactions frequently require elevated temperatures, often at reflux.[1] If you observe a low yield, incrementally increase the reaction temperature or extend the reaction time. Monitor the progress closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid degradation.
-
-
Atmosphere: For certain synthetic routes, such as oxidative cross-dehydrogenative coupling reactions, an oxygen atmosphere is crucial for driving the reaction to completion. A reaction performed under an inert atmosphere like argon can see a significant drop in yield.[4]
-
Alternative Methodologies:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3][5] It often leads to cleaner reactions with fewer byproducts.[1]
-
Sonication: Sonochemical methods have also been shown to be highly efficient, providing excellent yields in shorter reaction times under catalyst-free conditions.[6]
-
Issue 2: Poor Regioselectivity
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge, especially with unsymmetrical β-dicarbonyl compounds. Here are some strategies to consider:
-
Nature of the β-Dicarbonyl Compound: The substituents on the β-dicarbonyl compound play a significant role in directing the regiochemical outcome. The initial nucleophilic attack of the 5-aminopyrazole typically occurs at the more electrophilic carbonyl carbon. Subsequent cyclization and dehydration determine the final substitution pattern.[2]
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. It is advisable to screen different conditions to find the optimal combination for your specific substrates.
-
Microwave-Assisted Synthesis: This technique has been reported to enhance the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, often yielding a single, pure product.[1]
-
[3+2] Cycloaddition Reactions: The cycloaddition of N-iminopyridinium ylides with alkynes or alkenes is another major synthetic route that can offer better control over regioselectivity compared to condensation reactions.[4][7]
Issue 3: Difficulty in Product Purification
Q3: I'm struggling to purify the crude product from my reaction. What purification strategies can I use?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.
-
Reaction Monitoring: Use TLC to monitor the reaction's progress. Quenching the reaction at the optimal time, before significant byproduct formation occurs, can simplify the purification process considerably.[1]
-
Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method that can sometimes be superior to chromatography.[1]
-
Column Chromatography: If column chromatography is necessary, experiment with various solvent systems to achieve optimal separation. A gradient elution may be more effective than an isocratic one for resolving closely related compounds.
-
Alternative Synthetic Routes: Employing one-pot or microwave-assisted syntheses can often result in cleaner reaction profiles, thereby simplifying the subsequent purification steps.[1]
Frequently Asked Questions (FAQs)
Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyridines?
A4: Several robust and scalable methods are widely used:
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classic and frequently utilized strategy. The reaction is typically performed under acidic or basic conditions at elevated temperatures.[2]
-
[3+2] Cycloaddition of N-iminopyridinium ylides: This method involves the reaction of N-iminopyridinium ylides with dipolarophiles like alkynes or alkenes and is a very common and popular route.[6]
-
Three-Component Reactions: One-pot, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds (like malononitrile) offer an efficient approach to constructing the pyrazolo[1,5-a]pyrimidine core.[2]
Q5: Are there any "green" or more environmentally friendly synthetic approaches?
A5: Yes, there is a growing interest in developing more sustainable synthetic methods. Microwave-assisted synthesis under solvent-free conditions is a notable example, often providing high yields in very short reaction times.[3] Sonochemical methods also offer a catalyst-free and efficient alternative.[6]
Q6: Can I use α,β-unsaturated ketones as starting materials?
A6: Yes, the condensation of 5-aminopyrazoles with α,β-unsaturated ketones, such as chalcones, is a viable method for synthesizing pyrazolo[1,5-a]pyrimidines. These reactions are often carried out in the presence of a base like potassium hydroxide or piperidine.[5]
Data Presentation
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyridines
| Synthetic Method | Starting Materials | Typical Conditions | Yield Range | Reference |
| Condensation | 5-Aminopyrazole, Diethyl malonate | Sodium ethanolate, Reflux | 84-89% | [8] |
| Condensation | 5-Aminopyrazole, 1,3-Diketones | Sulfuric acid | High | [2] |
| Cross-dehydrogenative Coupling | N-amino-2-iminopyridine, Ethyl acetoacetate | Acetic acid, O₂ atmosphere, 130°C, 18h | ~94% | [4] |
| [3+2] Cycloaddition (Sonication) | 1-amino-2-iminopyridine, Acetylene derivatives | Acetonitrile, 85°C, 20 min | 89-90% | [6] |
| [3+2] Cycloaddition (Conventional) | 1-amino-2-iminopyridine, Acetylene derivatives | Acetonitrile, Reflux, 3h | Good to Excellent | [6] |
| Microwave-Assisted Synthesis | 5-Aminopyrazole, β-enaminones | Solvent-free, 180°C, 2 min | 88-97% | [3] |
| Three-Component Reaction | 5-Aminopyrazole, Chalcones, KOH | DMF | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling [4][9]
-
Combine 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).
-
Add acetic acid (1.08 g, 6 equivalents).
-
Stir the solution under an O₂ atmosphere (1 atm) at 130°C for 18 hours.
-
After cooling, the product can be isolated and purified, typically by recrystallization from ethanol.
Protocol 2: Catalyst-Free Sonochemical [3+2] Cycloaddition [6]
-
Mix the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).
-
Place the reaction vessel in an ultrasonic bath and sonicate for 20 minutes at 85°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid product, wash with ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives. The information is designed to address common challenges encountered during experimental stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
The stability of these derivatives is primarily influenced by pH, temperature, and light exposure. The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate degradation rates, while exposure to UV or visible light may induce photolytic degradation.
Q2: What is the most common degradation pathway for these compounds?
The principal degradation route is expected to be the hydrolysis of the ethyl carboxylate group, yielding the corresponding pyrazolo[1,5-a]pyridine-2-carboxylic acid. This reaction is often catalyzed by acid or base.
Q3: What analytical techniques are most suitable for monitoring the stability of these derivatives?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for stability testing.[1] It allows for the separation, identification, and quantification of the parent compound and its degradation products.[1] Other useful spectroscopic methods include UV-Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradants.[1]
Q4: How should I design a stress testing study for my this compound derivative?
Stress testing involves subjecting the compound to exaggerated storage conditions to predict its long-term stability. A typical stress testing protocol would include exposure to:
-
Acidic and basic conditions: e.g., 0.1 M HCl and 0.1 M NaOH at a controlled temperature.
-
Oxidative conditions: e.g., 3% hydrogen peroxide solution.
-
Elevated temperature: e.g., 60-80°C.
-
Photostability: exposure to a controlled light source (e.g., xenon or metal halide lamp).
Troubleshooting Guide
Q5: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?
Rapid degradation in aqueous solutions is likely due to hydrolysis of the ethyl ester. The rate of hydrolysis is highly dependent on the pH of the buffer. Consider the following:
-
pH: Pyrazolo[1,5-a]pyridine derivatives can be less stable in acidic or alkaline conditions. It is advisable to determine the pH-rate profile to identify the pH of maximum stability.
-
Temperature: Ensure your solutions are stored at an appropriate temperature, as elevated temperatures will accelerate hydrolysis.
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. It is recommended to use standard buffer systems.[2]
Q6: My HPLC analysis shows multiple unexpected peaks in my stability samples. How can I identify them?
The appearance of new peaks in your chromatogram indicates the formation of degradation products. To identify these, you can employ techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the molecular weight of the degradation products, aiding in their identification.
-
Forced Degradation Studies: By comparing the retention times of peaks from samples subjected to specific stress conditions (acid, base, oxidation, etc.), you can infer the nature of the unknown peaks.
Q7: The half-life of my compound is significantly shorter than expected based on similar structures. What should I investigate?
Discrepancies in degradation rates can be influenced by several factors:
-
Temperature Control: Ensure precise and consistent temperature control throughout your experiment, as degradation is temperature-dependent.[2]
-
Microbial Contamination: If not working under sterile conditions, microbial growth in your solutions can lead to enzymatic degradation of the compound.[2]
-
Purity of the Compound: Impurities in your initial sample could catalyze degradation or interfere with the analytical method.
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolytic Stability of a Pyrazole-containing Compound (Pyrazosulfuron-ethyl) *
| pH | Half-life (t₁/₂) in days | Relative Stability |
| 4 | 2.6 | Least Stable |
| 7 | 19.4 | Most Stable |
| 9 | (Data not specified, but less stable than pH 7) | Moderately Stable |
*This table is based on data for Pyrazosulfuron-ethyl and is intended to illustrate the potential effect of pH on the stability of related pyrazole derivatives.[2] Actual values for this compound derivatives must be determined experimentally.
Experimental Protocols & Visualizations
Detailed Methodology for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a specified time. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a 3% solution of hydrogen peroxide. Keep the sample at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a controlled light source.
-
Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), by a validated HPLC method.
Caption: Experimental workflow for a forced degradation study.
Caption: Primary degradation pathway via ester hydrolysis.
References
Technical Support Center: Scalable Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the pyrazolo[1,5-a]pyridine core?
A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine scaffold include the intermolecular cyclization of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes, and intramolecular cyclization of ethynylpyridines.[1] One highly efficient, catalyst-free method involves a [3+2] cycloaddition of alkynes with 2-imino-1H-pyridin-1-amines.[1]
Q2: What are the key advantages of a one-pot sonochemical synthesis approach?
A2: The one-pot sonochemical synthesis strategy offers high efficiency and convenience for producing polysubstituted pyrazolo[1,5-a]pyridines. It operates under catalyst-free conditions and often results in very good to excellent yields.[1]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Reactions involving organic solvents should be performed in a well-ventilated fume hood. Specific reagents may have individual hazards; always consult the Safety Data Sheet (SDS) before use.
Q4: How can the final product, this compound, be purified?
A4: The crude product can typically be purified by column chromatography.[2] The choice of eluent will depend on the specific impurities present. Recrystallization from a suitable solvent system is also a common purification technique.
Q5: What analytical techniques are used to confirm the structure of the synthesized compound?
A5: The structure of pyrazolo[1,5-a]pyridine derivatives is typically confirmed using a combination of spectroscopic methods, including 1H NMR, 13C NMR, and Infrared (IR) spectroscopy, as well as mass spectrometry.[1][3] For unambiguous structure determination, single-crystal X-ray crystallography can be employed.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product. - Inefficient catalyst (if applicable). | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Some cycloadditions may require elevated temperatures. - Ensure starting materials are pure and dry. - If using a catalyst, screen different catalysts or check the activity of the current one. |
| Formation of Multiple Products/Side Reactions | - Lack of regioselectivity in the cycloaddition step. - Competing reaction pathways. - Presence of impurities in starting materials. | - Modify the substituents on the reactants to enhance regioselectivity. - Adjust reaction conditions (solvent, temperature, catalyst) to favor the desired pathway. - Purify starting materials before use. |
| Difficulty in Product Isolation | - Product is highly soluble in the work-up solvent. - Formation of an emulsion during extraction. - Product co-elutes with impurities during chromatography. | - Use a different solvent for extraction or employ back-extraction techniques. - To break emulsions, try adding brine or filtering through celite. - Optimize the mobile phase for column chromatography; consider using a different stationary phase. |
| Inconsistent Results on Scale-up | - Inefficient heat transfer in larger reaction vessels. - Poor mixing in larger volumes. - Exothermic reaction becoming difficult to control. | - Use a jacketed reactor for better temperature control. - Employ mechanical stirring for efficient mixing. - Add reagents portion-wise to manage any exotherms. |
Experimental Protocol: Scalable Synthesis via [3+2] Cycloaddition
This protocol is based on the general principles of [3+2] cycloaddition reactions for the synthesis of pyrazolo[1,5-a]pyridines.
Materials:
-
N-aminopyridinium iodide
-
Ethyl propiolate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-aminopyridinium iodide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Reaction Conditions Summary:
| Parameter | Value |
| Reactants | N-aminopyridinium iodide, Ethyl propiolate |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Synthesis and Purification of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors:
-
Purity of Starting Materials: Ensure that the N-aminopyridine and ethyl propiolate starting materials are of high purity. Impurities can interfere with the reaction. Consider purifying the starting materials if their purity is questionable.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Suboptimal conditions can lead to incomplete reactions or the formation of side products. It is crucial to carefully control the reaction temperature and monitor its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Quality: The solvent used should be dry and of an appropriate grade. The presence of water or other impurities in the solvent can negatively impact the reaction.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants are used as specified in the reaction protocol.
Q2: My final product is a mixture of isomers. How can I avoid this and how do I separate them?
A2: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyridines when using unsymmetrical alkynes like ethyl propiolate.[1][2]
-
Controlling Regioselectivity: The choice of catalyst and reaction conditions can influence the regioselectivity of the 1,3-dipolar cycloaddition.[1][2] Reviewing literature for similar syntheses can provide insights into conditions that favor the formation of the desired isomer.
-
Separation of Isomers: If a mixture of regioisomers is formed, they can often be separated by column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate is typically effective. Careful optimization of the solvent gradient is key to achieving good separation.
Q3: I am observing several unexpected spots on my TLC plate after the reaction. What are these impurities?
A3: Besides the desired product and potential regioisomers, other common impurities include:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of N-aminopyridine and ethyl propiolate in the crude product.
-
Dimerization Products: N-aminopyridinium ylides, which are intermediates in this reaction, can potentially undergo dimerization.[3]
-
Side Products from Degradation: Depending on the reaction conditions, starting materials or the product might degrade, leading to various byproducts.
Q4: What is the most effective method for purifying the crude product?
A4: The most commonly reported and effective methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, isomers, and other byproducts. Silica gel is the most common stationary phase, and a mobile phase gradient of petroleum ether and ethyl acetate is often used.[4]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an efficient final purification step to obtain a highly pure solid product. The choice of solvent is critical and needs to be determined experimentally. Common solvent systems for recrystallization of similar compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis and purification of this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Petroleum ether (or n-hexane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 5% ethyl acetate in petroleum ether and slowly increase to 20-30%.[4]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude or partially purified product
-
Recrystallization solvent (e.g., ethanol, n-hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
The following table summarizes typical purification outcomes. The values are illustrative and can vary based on reaction conditions and the scale of the experiment.
| Purification Method | Typical Purity of Starting Material | Typical Crude Product Purity | Typical Final Product Purity | Typical Recovery Yield |
| Column Chromatography | >95% | 60-80% | >98% | 70-90% |
| Recrystallization | >95% | >90% | >99% | 80-95% |
| Combined Methods | >95% | 60-80% | >99.5% | 60-85% |
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of pyrazolo[1,5-a]pyridines. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guides
This section is presented in a question-and-answer format to directly address specific challenges.
Issue 1: Low to No Product Yield
Q1: I am experiencing very low or no yield of my desired pyrazolo[1,5-a]pyridine product. What are the potential causes and how can I resolve this?
A1: Low or no product yield is a common issue that can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route.
Potential Causes & Solutions
| Factor | Potential Cause | Recommended Solution |
| Starting Materials | Impurities in 5-aminopyrazole or the 1,3-dicarbonyl compound can interfere with the reaction. | Ensure high purity of starting materials through recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis. |
| Low reactivity of the 1,3-dicarbonyl compound. | For less reactive dicarbonyl compounds, consider more forcing reaction conditions such as higher temperatures or the use of a stronger acid or base catalyst. | |
| Reaction Conditions | Suboptimal solvent choice. | Acetic acid often serves as both solvent and catalyst. If yields are poor, consider a higher boiling point solvent to facilitate the reaction at an elevated temperature.[1] |
| Inappropriate catalyst or catalyst concentration. | The reaction can be catalyzed by either acids (e.g., H₂SO₄, p-TSA) or bases (e.g., piperidine, Et₃N).[2] Optimize the catalyst and its concentration. For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid side reactions. | |
| Insufficient temperature or reaction time. | Many pyrazolo[1,5-a]pyridine syntheses require elevated temperatures (reflux).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider incrementally increasing the temperature or extending the reaction time. | |
| Alternative Methods | Inefficient synthetic protocol for the specific substrate. | Consider alternative synthetic strategies such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[3] Three-component reactions can also be an efficient one-pot alternative.[3] |
Issue 2: Formation of Regioisomers
Q2: My reaction is producing a mixture of regioisomers, making purification difficult and lowering the yield of the desired product. How can I improve the regioselectivity?
A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The two nitrogen atoms in the 5-aminopyrazole ring can both participate in the cyclization, leading to different isomers.
Strategies to Control Regioselectivity
| Strategy | Description |
| Choice of Starting Materials | The electronic and steric properties of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound can influence the regiochemical outcome. For instance, a bulky substituent on the pyrazole ring may favor the formation of one isomer over the other due to steric hindrance. |
| Reaction Conditions | The choice of catalyst (acidic vs. basic) and solvent can impact the regioselectivity. It is often necessary to screen different conditions to find the optimal system for a specific set of substrates. |
| Microwave-Assisted Synthesis | Microwave irradiation has been reported to promote regioselective synthesis in some cases, potentially due to rapid and uniform heating that can favor one reaction pathway over another.[1] |
| Protecting Groups | In some instances, strategic use of protecting groups on the 5-aminopyrazole can direct the cyclization to a specific nitrogen atom, thus ensuring the formation of a single regioisomer. |
Issue 3: Difficult Product Purification
Q3: I am struggling to purify my crude pyrazolo[1,5-a]pyridine product. What purification strategies can I employ?
A3: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and other side products. A systematic approach to purification is recommended.
Purification Troubleshooting
| Technique | Recommendation |
| Reaction Monitoring | Closely monitor the reaction progress by TLC. This will help determine the optimal reaction time to maximize product formation and minimize byproduct formation, simplifying the subsequent workup and purification.[1] |
| Work-up Procedure | A proper aqueous work-up can help remove inorganic salts and some polar impurities before chromatographic purification. |
| Recrystallization | If the product is a solid, recrystallization is often a highly effective method for obtaining pure material and can be more scalable than chromatography. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Column Chromatography | Optimize the solvent system (eluent) to achieve good separation on a silica gel column. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant polarity) elution for separating complex mixtures. |
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic methods for preparing pyrazolo[1,5-a]pyridines?
A4: Several robust methods are commonly employed:
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classical and widely used method where a 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound (or its equivalent) under acidic or basic conditions to yield the pyrazolo[1,5-a]pyrimidine core.[3]
-
Three-Component Reactions: These one-pot reactions, often involving an aminopyrazole, an aldehyde, and an active methylene compound, can provide rapid access to highly substituted pyrazolo[1,5-a]pyridines.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and in some cases, enhance regioselectivity.[3]
Q5: How can I monitor the progress of my pyrazolo[1,5-a]pyridine synthesis?
A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time.[1]
Q6: What are some typical side products I might encounter?
A6: Besides regioisomers, other potential side products can include:
-
Uncyclized intermediates: Incomplete reactions can leave acyclic intermediates in the crude product.
-
Products from self-condensation of starting materials: Under certain conditions, the starting materials may react with themselves.
-
Degradation products: Prolonged reaction times or excessively high temperatures can lead to the degradation of both the starting materials and the desired product.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via Condensation
A solution of a 5-aminopyrazole (1 equivalent) and a 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent (e.g., acetic acid or ethanol) is prepared. A catalytic amount of an acid (e.g., concentrated H₂SO₄) or a base (e.g., piperidine) may be added. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Caption: A logical flowchart for troubleshooting common issues in pyrazolo[1,5-a]pyridine synthesis.
References
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing pyrazolo[1,5-a]pyridines?
A1: A variety of catalytic systems have been successfully employed. Palladium-catalyzed cross-coupling reactions are frequently used to introduce functional groups and build the heterocyclic core.[1] Gold-catalyzed intramolecular cyclization of pyrazolo-substituted propargyl alcohols offers a regioselective route to this scaffold.[2] Additionally, Lewis acids and bases are often used to facilitate condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds.[1] In some cases, catalyst-free conditions, promoted by reagents like acetic acid and molecular oxygen, have also proven effective.[3]
Q2: I am observing low to no yield in my pyrazolo[1,5-a]pyridine synthesis. What are the potential causes and how can I troubleshoot this?
A2: Low yields are a common issue and can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Impurities in your reactants, especially the aminopyrazole, can significantly hinder the reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[4]
-
-
Catalyst Selection and Loading: The choice of catalyst and its concentration are critical.
-
Reaction Conditions: Suboptimal temperature, time, or solvent can lead to incomplete reactions or product degradation.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] A screening of different solvents is also advisable, as solubility and reaction kinetics are highly solvent-dependent.[4] For thermally sensitive compounds, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1]
-
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[5][6]
-
Controlling Reaction Conditions: In some instances, the choice of catalyst and solvent can influence the regioselectivity. It is recommended to consult the literature for specific examples that are structurally similar to your target molecule.[4]
-
Directing Groups: The electronic and steric properties of substituents on your starting materials can direct the cyclization to favor one regioisomer over the other.
-
Separation of Isomers: If regioisomer formation cannot be suppressed, they can often be separated by column chromatography. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Purity of starting materials | Ensure high purity of reactants, particularly the aminopyrazole. Recrystallize if necessary.[4] |
| Inappropriate catalyst or loading | Screen different catalysts (e.g., Pd(OAc)₂, ZrCl₄). Optimize catalyst loading; more is not always better.[1][4] | |
| Suboptimal reaction conditions | Optimize temperature and reaction time by monitoring with TLC. Screen various solvents.[4] Consider microwave-assisted synthesis for faster reactions and potentially higher yields.[1] | |
| Formation of Regioisomers | Use of unsymmetrical starting materials | Carefully select starting materials with appropriate electronic and steric properties to favor the desired isomer. |
| Reaction conditions | Experiment with different catalysts and solvents, as these can influence regioselectivity.[4] | |
| Inseparable mixture | If isomers are formed, attempt separation using flash column chromatography with a carefully optimized eluent system.[4] | |
| Difficult Purification | Polar nature of the product | Use silica gel column chromatography and systematically vary the mobile phase polarity. |
| Catalyst and inorganic salt residues | A thorough aqueous work-up is crucial to remove catalysts and inorganic byproducts before chromatographic purification.[4] |
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems used in the synthesis of pyrazolo[1,5-a]pyridines and related structures.
Table 1: Palladium-Catalyzed Microwave-Assisted Synthesis [1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| PdCl₂/PPh₃ | 2.5 | None | 120 | 15 | 81 |
| Pd(OAc)₂ | 5 | None | 120 | 15 | <81 |
| Pd(OAc)₂ | 1.5 | None | 120 | 15 | 64 |
| PdCl₂/PPh₃ | 2.5 | DMF | 120 | 15 | 22 |
| PdCl₂/PPh₃ | 2.5 | DMSO | 120 | 15 | 15 |
Table 2: Catalyst-Free Synthesis using Sonication [5]
| Solvent | Energy Source | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Thermal | 85 | 12 | 55 |
| Ethanol | Sonication | 85 | 2 | 75 |
| Acetonitrile | Thermal | 85 | 3 | 70 |
| Acetonitrile | Sonication | 85 | 0.33 | 92 |
Experimental Protocols
1. Palladium-Catalyzed Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [1]
A mixture of β-bromovinylaldehyde (1a), 5-aminopyrazole (2a), PdCl₂ (2.5 mol%), and PPh₃ is subjected to microwave irradiation at 700 W and 120°C in a solvent-free condition for 15 minutes. After completion of the reaction, the product is isolated and purified to yield the desired pyrazolo[1,5-a]pyrimidine.
2. Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines [5]
An equimolar mixture of a 1-amino-2(1H)-pyridine-2-imine derivative and dimethyl acetylenedicarboxylate (DMAD) in acetonitrile is subjected to ultrasonic irradiation at 85°C and 110 W for 20 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is filtered, washed, and recrystallized to yield the pure pyrazolo[1,5-a]pyridine.
Visual Guides
Caption: A generalized experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Caption: A decision-making flowchart for troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preventing regioisomer formation in pyrazolo[1,5-a]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines, with a specific focus on preventing the formation of undesired regioisomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyridines, particularly concerning regioselectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst or reagent- Unsuitable solvent- Incorrect reaction temperature- Poor quality starting materials | - Catalyst/Reagent: Use freshly prepared or properly stored catalysts and reagents. For instance, in TEMPO-mediated reactions, ensure the TEMPO is of high purity. - Solvent: Ensure the solvent is dry and appropriate for the reaction. N-methylpyrrolidone has been used successfully in some oxidative cycloadditions.[1] - Temperature: Optimize the reaction temperature. Some protocols proceed at room temperature, while others may require heating.[1] - Starting Materials: Purify starting materials such as N-aminopyridines and α,β-unsaturated compounds before use. |
| Formation of Regioisomer Mixture | - Lack of regiocontrol in the cycloaddition step.- Competing reaction pathways.- Steric and electronic properties of substrates. | - Method Selection: Employ a highly regioselective synthetic protocol. The TEMPO-mediated [3+2] annulation–aromatization is reported to provide high and predictable regioselectivity.[2][3][4] - Catalyst/Mediator: The choice of mediator is crucial. PIDA (phenyliodonium diacetate) has been shown to mediate regioselective cycloadditions.[1] - Substrate Modification: The electronic and steric nature of substituents on both the N-aminopyridine and the dipolarophile can influence regioselectivity. Consider modifying substituents to favor the desired isomer. Frontier Molecular Orbital (FMO) theory can help predict the outcome.[5] |
| Poor Regioselectivity with Specific Substrates | - Halogen-substituted pyridines can sometimes lead to reduced regioselectivity. | - Modified Protocol: For substrates like 3-halide substituted pyridines that may yield lower regioselectivity (e.g., 4:1 or 2:1), a modified procedure such as the post-addition of TEMPO can significantly improve the ratio to >7:1.[2] |
| Difficulty in Separating Regioisomers | - Similar polarity of the regioisomers. | - Chromatography Optimization: Use a high-resolution chromatography technique (e.g., HPLC or preparative TLC) with an optimized solvent system. - Crystallization: Attempt fractional crystallization to separate the isomers. |
| Unpredictable Reaction Outcome | - Reaction mechanism not well understood for the specific substrates used. | - Consult Literature: Review literature for similar substrate combinations.[6][7] - Mechanistic Studies: Perform small-scale experiments to understand the reaction pathway. For example, mechanism studies have shown that TEMPO can act as both a Lewis acid and an oxidant.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of regioisomer formation in pyrazolo[1,5-a]pyridine synthesis?
The formation of regioisomers is a common challenge, particularly in traditional 1,3-dipolar cycloaddition reactions between asymmetric N-aminopyridinium salts and alkynes.[7] The lack of regiocontrol during the initial bond-forming step can lead to a mixture of products.[7] The regioselectivity is influenced by a combination of electronic and steric factors of the reactants.[5]
Q2: How can I achieve higher regioselectivity in my synthesis?
Employing modern synthetic protocols can significantly improve regioselectivity. A highly effective method is the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds. This method offers excellent yields and high, predictable regioselectivity.[2][3][4] For certain substrates, such as β-nitrostyrenes, this reaction can produce a single regioisomer.[2]
Q3: Are there specific reagents that promote high regioselectivity?
Yes, specific mediators and catalysts are known to promote high regioselectivity.
-
TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl): Acts as both a Lewis acid and an oxidant to afford pyrazolo[1,5-a]pyridines with high regioselectivity.[2][4]
-
PIDA (Phenyliodonium diacetate): Mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[1]
Q4: How do substituents on the starting materials affect regioselectivity?
Substituents play a critical role.
-
On the N-aminopyridine: The position and electronic nature of substituents on the pyridine ring can direct the cycloaddition.
-
On the dipolarophile (alkene/alkyne): Electron-withdrawing or -donating groups on the α,β-unsaturated compound influence the electronic distribution and steric hindrance, thereby affecting which regioisomer is favored.[2] For instance, increasing the electron-donating ability of substituents on the phenyl ring of nitrostyrene can lead to a slight decrease in the yield of the corresponding pyrazolo[1,5-a]pyridine.[2]
Q5: Can you provide a general workflow for troubleshooting regioisomer formation?
Certainly. The following diagram illustrates a logical workflow for addressing issues with regioselectivity.
Quantitative Data Summary
The following table summarizes yields and regioselectivity for the synthesis of various pyrazolo[1,5-a]pyridines using a TEMPO-mediated protocol.
| Entry | N-Aminopyridine | α,β-Unsaturated Compound | Product | Yield (%) | Regioselectivity |
| 1 | N-Aminopyridine | 4-Chlorobenzylidenemalononitrile | 2-(4-chlorophenyl)-pyrazolo[1,5-a]pyridine-3-carbonitrile | 92 | >20:1 |
| 2 | N-Aminopyridine | 2-Nitrostyrene | 2-phenyl-3-nitro-pyrazolo[1,5-a]pyridine | 95 | Single isomer |
| 3 | N-Aminopyridine | Ethyl cinnamate | Ethyl 2-phenyl-pyrazolo[1,5-a]pyridine-3-carboxylate | 85 | >20:1 |
| 4 | 3-Bromo-N-aminopyridine | Benzylidenemalononitrile | 4-Bromo-2-phenyl-pyrazolo[1,5-a]pyridine-3-carbonitrile | 85 | 4:1 |
| 5 | 3-Iodo-N-aminopyridine | Benzylidenemalononitrile | 4-Iodo-2-phenyl-pyrazolo[1,5-a]pyridine-3-carbonitrile | 99 | 2:1 |
| 6 | 3-Bromo-N-aminopyridine | Benzylidenemalononitrile | 4-Bromo-2-phenyl-pyrazolo[1,5-a]pyridine-3-carbonitrile | 83 | >7:1 (with post-addition of TEMPO) |
Data adapted from a TEMPO-mediated [3+2] annulation–aromatization protocol.[2]
Key Experimental Protocols
General Procedure for TEMPO-Mediated Regioselective Synthesis
This protocol describes a one-pot, two-step procedure for the synthesis of pyrazolo[1,5-a]pyridines with high regioselectivity.[2]
Materials:
-
N-aminopyridine derivative (1.0 equiv)
-
α,β-unsaturated compound (1.2 equiv)
-
TEMPO (0.2 equiv)
-
Toluene (solvent)
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel under an argon atmosphere, add the N-aminopyridine derivative and the α,β-unsaturated compound.
-
Add toluene as the solvent.
-
Add TEMPO to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time (e.g., 2-12 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.
The following diagram illustrates the experimental workflow.
Signaling Pathway Diagram: Factors Influencing Regioselectivity
The regiochemical outcome of the [3+2] cycloaddition is governed by the interplay of steric and electronic effects, which can be rationalized by Frontier Molecular Orbital (FMO) theory.
References
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two prominent nitrogen-containing heterocyclic scaffolds.
The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine core structures are recognized as "privileged scaffolds" in medicinal chemistry. Their unique electronic and structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity: A Tale of Two Scaffolds
Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, such as protein kinases, leading to the suppression of cancer cell proliferation and induction of apoptosis.
A direct comparison of the anticancer activity of derivatives from both scaffolds was performed against the HCT-116 human colorectal carcinoma cell line. While imidazo[1,2-b]pyrazole is a close isomer of imidazo[1,2-a]pyridine, the results from a study that synthesized and evaluated both pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives offer valuable insights.
Table 1: Comparative Anticancer Activity against HCT-116 Cancer Cell Line
| Scaffold | Compound Code | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine | 15b | 0.54[1] |
| Pyrazolo[1,5-a]pyrimidine | 15c | 1.59[1] |
| Imidazo[1,2-b]pyrazole | 13 | 3.37[1] |
| Imidazo[1,2-b]pyrazole | 14 | 3.50[1] |
| Standard (Staurosporine) | 9.28[1] |
The data suggests that, in this particular study, the pyrazolo[1,5-a]pyrimidine scaffold exhibited more potent anticancer activity against the HCT-116 cell line compared to the imidazo[1,2-b]pyrazole scaffold.
Broader screening of various derivatives from both families against different cancer cell lines further highlights their potential.
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 6a | MCF-7 (Breast) | 10.80 ± 0.36[2] |
| 6b | MCF-7 (Breast) | 19.84 ± 0.49[2] |
| 6a | Hep-2 (Laryngeal) | 8.85 ± 0.24[2] |
| 6b | Hep-2 (Laryngeal) | 12.76 ± 0.16[2] |
Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 12b | Hep-2 (Laryngeal) | 11[3] |
| 12b | HepG2 (Liver) | 13[3] |
| 12b | MCF-7 (Breast) | 11[3] |
| IP-5 | HCC1937 (Breast) | 45[4][5] |
| IP-6 | HCC1937 (Breast) | 47.7[4][5] |
Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have been investigated for their ability to modulate inflammatory pathways, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.
Table 4: Comparative COX-2 Inhibitory Activity
| Scaffold | Compound | COX-2 IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine | 8 | 5.68 ± 0.08[2][6] |
| Pyrazolo[1,5-a]pyrimidine | 13 | 3.37 ± 0.07[2][6] |
| Imidazo[1,2-a]pyridine | 5e | 0.05[7] |
| Imidazo[1,2-a]pyridine | 5f | 0.05[7] |
| Imidazo[1,2-a]pyridine | 5j | 0.05[7] |
| Standard (Celecoxib) | 3.60 ± 0.07[2][6] |
The available data indicates that certain imidazo[1,2-a]pyridine derivatives exhibit exceptionally potent COX-2 inhibition, surpassing the activity of some pyrazolo[1,5-a]pyrimidine counterparts and even the standard drug celecoxib in some cases.[2][6][7]
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2.
Principle: The assay measures the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and arachidonic acid (substrate) solution.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate containing the assay buffer and COX-2 enzyme. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Colorimetric Detection: Add a colorimetric substrate (e.g., TMPD) and measure the absorbance at 590 nm over time using a plate reader.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
In Vitro Anticancer Drug Screening Workflow
Caption: A typical workflow for in vitro screening of anticancer compounds.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Many anti-inflammatory drugs target components of this pathway.
Caption: Simplified representation of the canonical NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives as Potential Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine and closely related pyrazolo[1,5-a]pyrimidine derivatives, focusing on their potential as anticancer agents and kinase inhibitors. Due to the limited availability of comprehensive SAR studies specifically on Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives, this guide draws insights from structurally similar compounds to provide a valuable reference for further research and development.
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These heterocyclic systems have garnered significant attention for their diverse pharmacological activities, particularly as inhibitors of protein kinases, which play a crucial role in cancer cell proliferation and survival.[1] This guide synthesizes available data to elucidate the key structural features influencing the anticancer and kinase inhibitory potency of these derivatives.
Comparative Analysis of Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro activities of various pyrazolo[1,5-a]pyrimidine and related derivatives against different cancer cell lines and protein kinases. The data highlights how modifications to the core scaffold and its substituents impact their biological potency.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | Aryl | H | Aryl | MCF-7 | 0.047 | [1] |
| 5h | Aryl | H | Aryl | HCT-116 | 1.51 | [1] |
| 6c | Aryl | H | Aryl | MCF-7 | 7.68 | [1] |
| 10q | Diamide | H | H | HeLa | Good Activity | [1] |
| 10u | Diamide | H | H | HeLa | Good Activity | [1] |
| 10w | Diamide | H | H | HeLa | Good Activity | [1] |
| 14f | Thiazolo[3,2-a]benzimidazole | H | Aryl | CaCo-2 | 0.5 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference | |---|---|---| | 6t | CDK2 | 0.09 |[3] | | 6s | CDK2 | 0.23 |[3] | | 6t | TRKA | 0.45 |[3] | | 6s | TRKA | 0.45 |[3] |
Structure-Activity Relationship Insights:
From the available data, several key SAR trends can be inferred for the pyrazolo[1,5-a]pyrimidine scaffold:
-
Substitution at the 2 and 7 positions with aryl groups appears to be a critical determinant of potent anticancer activity, as seen in compounds 6d and 5h .[1]
-
The nature of the aryl substituents significantly influences potency, with specific substitutions leading to nanomolar activity against breast cancer cells (MCF-7).[1]
-
The introduction of a thiazolo[3,2-a]benzimidazole moiety at the 2-position, as in compound 14f , results in potent activity against colon cancer cells.[2]
-
For kinase inhibition, specific substitutions on the pyrazolo[1,5-a]pyrimidine core can lead to potent and dual inhibition of kinases like CDK2 and TRKA, as demonstrated by compounds 6t and 6s .[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.
1. In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[4]
2. In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents: Recombinant human kinase, substrate peptide, ATP, and a detection reagent are required.
-
Assay Procedure: The kinase reaction is typically performed in a 96- or 384-well plate. The test compound at various concentrations is pre-incubated with the kinase.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate peptide and ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
Signaling Pathways and Experimental Workflows
The anticancer effects of pyrazolo[1,5-a]pyridine and related derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.[5][6][7][8][9]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by pyrazolopyridine-based kinase inhibitors.
The following diagram illustrates a general workflow for the synthesis and evaluation of novel pyrazolo[1,5-a]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate as a pharmacophore for specific targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate pharmacophore by examining the biological activity of its core scaffold and closely related analogs against key therapeutic targets. Due to the limited publicly available data on the specific ethyl ester, this guide focuses on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes, for which substantial experimental data exists.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively investigated as potent inhibitors of various protein kinases and as modulators of inflammatory pathways. This guide summarizes the key findings, presents comparative data for potent analogs, and provides detailed experimental protocols for relevant assays.
Inhibition of Tropomyosin Receptor Kinases (Trks)
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several clinically approved and investigational Tropomyosin Receptor Kinase (Trk) inhibitors, which are crucial in the treatment of cancers with NTRK gene fusions.[1][2]
Comparative Performance of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases, compared to the well-established inhibitor, Larotrectinib.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound 32 | TrkA | 1.9 | Larotrectinib | TrkA | 1.2 |
| TrkB | 3.1 | TrkB | 2.1 | ||
| TrkC | 2.3 | TrkC | 2.1 | ||
| Compound 34 | TrkA | 1.8 | |||
| TrkB | 4.1 | ||||
| TrkC | 2.3 | ||||
| Compound 36 | TrkA | 1.4 | |||
| TrkB | 2.4 | ||||
| TrkC | 1.9 |
Data sourced from a study on novel pyrazolo[1,5-a]pyrimidine-based TRK inhibitors.[1]
Trk Signaling Pathway
The binding of neurotrophins to Trk receptors triggers dimerization and autophosphorylation, activating downstream signaling cascades like the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival and proliferation.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), particularly CDK2, which is a key regulator of the cell cycle.[3][4][5]
Comparative Performance of Pyrazolo[1,5-a]pyrimidine-Based CDK2 Inhibitors
The following table presents the in vitro inhibitory activity of several pyrazolo[1,5-a]pyrimidine analogs against CDK2, with a comparison to the known CDK inhibitor, Ribociclib.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| Compound 6s | CDK2 | 0.23 | Ribociclib | CDK2 | 0.07 |
| Compound 6t | CDK2 | 0.09 | |||
| Compound 5h | CDK2 | 0.022 | Dinaciclib | CDK2 | 0.018 |
| Compound 5i | CDK2 | 0.024 |
Data for compounds 6s and 6t are from a study on dual inhibitors of CDK2 and TRKA.[3] Data for compounds 5h and 5i are from a study on pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors.[5]
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay, such as the ADP-Glo™ assay, used to determine the IC50 values of test compounds.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
A Comparative Analysis of Synthetic Routes to Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering insights into their respective methodologies, efficiencies, and reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three synthetic routes discussed in this guide.
| Parameter | Route 1: Conventional [3+2] Cycloaddition | Route 2: Sonochemical [3+2] Cycloaddition | Route 3: Japp-Klingemann Reaction Approach |
| Starting Materials | 1-Aminopyridinium iodide, Ethyl propiolate | 1-Amino-2-imino-pyridine, Ethyl propiolate | Substituted aniline, Ethyl chloroacetoacetate |
| Key Reagents | K₂CO₃, DMF | Acetonitrile | NaNO₂, Sodium acetate, HCl |
| Reaction Temperature | Room Temperature to 80 °C | 85 °C (Ultrasound bath) | 0 °C to Room Temperature (multi-step) |
| Reaction Time | 12 - 24 hours | 20 - 30 minutes | > 24 hours (multi-step) |
| Reported Yield | Good to Excellent (typically 70-90%) | Excellent (typically >90%) | Moderate to Good (multi-step yields vary) |
| Catalyst | None (Base-mediated) | Catalyst-free | None |
| Number of Steps | 2 (amination and cycloaddition) | 2 (amination and cycloaddition) | Multiple steps |
Experimental Protocols
Route 1: Conventional [3+2] Cycloaddition of N-Aminopyridinium Ylide with Ethyl Propiolate
This method is one of the most direct and commonly employed strategies for the synthesis of pyrazolo[1,5-a]pyridines. It involves the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt, which then undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile.
Step 1: Synthesis of 1-Aminopyridinium Iodide A solution of hydroxylamine-O-sulfonic acid in water is added dropwise to a solution of pyridine in ethanol at 0-5 °C. The mixture is stirred for several hours at room temperature. The solvent is then removed under reduced pressure, and the residue is dissolved in water. An aqueous solution of potassium iodide is added, and the resulting precipitate of 1-aminopyridinium iodide is collected by filtration, washed with cold water, and dried.
Step 2: Cycloaddition Reaction To a solution of 1-aminopyridinium iodide (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at room temperature for 30 minutes. Ethyl propiolate (1.2 mmol) is then added, and the reaction mixture is stirred at 80 °C for 12-24 hours. After cooling to room temperature, the mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Sonochemical-assisted [3+2] Cycloaddition
This approach is a highly efficient, catalyst-free modification of the conventional cycloaddition reaction that utilizes ultrasound irradiation to significantly reduce reaction times and improve yields.
Step 1: Synthesis of 1-Amino-2-iminopyridine This starting material can be synthesized from the corresponding pyridine derivative through a multi-step process, often involving reaction with hydrazine.
Step 2: Sonochemical Cycloaddition A mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and ethyl propiolate (10 mmol) in acetonitrile (30 mL) is subjected to ultrasound irradiation in an ultrasonic bath at 85 °C for 20-30 minutes. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature. The solid product that forms is collected by filtration, washed with ethanol, and dried to yield the pure this compound.
Route 3: Multi-step Synthesis via Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and diazonium salts. These hydrazones can then be cyclized to form pyrazole rings, which can be further elaborated to the desired pyrazolo[1,5-a]pyridine structure. This route is more complex and less direct than the cycloaddition methods but offers a different synthetic strategy.
Step 1: Diazotization of a Substituted Aniline A substituted aniline (e.g., p-anisidine) is dissolved in a solution of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C, to form the corresponding diazonium salt.
Step 2: Japp-Klingemann Reaction To the solution of the diazonium salt is sequentially added ethyl chloroacetoacetate, ethanol, and sodium acetate. The reaction mixture is warmed to room temperature and stirred for several hours. The resulting hydrazone precipitates and is collected by filtration.
Step 3: Cyclization and Subsequent Transformations The formed hydrazone can then undergo a series of reactions, including intramolecular cyclization (e.g., a Fischer indole-type synthesis on a related substrate) and subsequent aromatization and functional group manipulations to yield the final this compound. The specific steps and conditions for these transformations can vary widely depending on the desired substitution pattern.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow and comparison of the three synthetic routes.
Caption: Comparative workflow of three synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired yield, reaction time, available equipment, and scalability.
-
Route 1 (Conventional [3+2] Cycloaddition) offers a reliable and straightforward method with good yields, making it a common choice in many research laboratories.
-
Route 2 (Sonochemical [3+2] Cycloaddition) presents a significant improvement in terms of efficiency, with drastically reduced reaction times and excellent yields. This "green chemistry" approach is ideal for rapid synthesis and process optimization.
-
Route 3 (Japp-Klingemann Reaction) represents a more classical, multi-step approach. While more complex and time-consuming, it provides an alternative pathway that can be advantageous for creating diverse substitution patterns on the pyrazole ring starting from readily available anilines.
For the direct and efficient synthesis of the title compound, the sonochemical-assisted [3+2] cycloaddition appears to be the most advantageous method. However, the conventional cycloaddition remains a robust and widely accessible alternative.
A Spectroscopic Showdown: Comparing Isomers of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
In the landscape of pharmaceutical research and drug development, the nuanced structural differences between isomers can dramatically alter a compound's biological activity. This guide provides a detailed spectroscopic comparison of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and its positional isomers, offering a valuable resource for researchers and scientists. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the unique spectral fingerprints of each molecule.
The pyrazolo[1,5-a]pyridine scaffold is a key heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The position of the ethyl carboxylate group on this bicyclic system significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.
At a Glance: Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not available | Data not available |
| Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate | Data not available | Data not available |
| Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not available | Data not available |
| Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate | Data not available | Data not available |
| Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate | Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopic Data
| Isomer | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Data not available | Data not available |
| Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate | Data not available | Data not available |
| Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate | Data not available | Data not available |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Data not available | Data not available | Data not available |
| Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate | Data not available | Data not available | Data not available |
| Ethyl Pyrazolo[1,5-a]pyridine-4-carboxylate | Data not available | Data not available | Data not available |
Note: The absence of data in the tables highlights a gap in the currently available, aggregated scientific literature. Researchers are encouraged to consult specialized databases and perform their own analyses for a definitive comparison.
Understanding the Isomeric Differences
The structural variations between the ethyl pyrazolo[1,5-a]pyridine-carboxylate isomers are visualized below. The position of the ester group dictates the electronic distribution within the heterocyclic system, leading to distinct spectroscopic signatures.
Caption: Structural relationship of the core and its isomers.
Experimental Protocols
The data presented in this guide is typically acquired using a suite of standard spectroscopic techniques. Below are generalized methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: ¹H NMR spectra are recorded to determine the chemical shifts, coupling constants, and integration of proton signals. ¹³C NMR spectra are acquired to identify the chemical shifts of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly employed.
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) to identify characteristic vibrational frequencies of functional groups.
Mass Spectrometry (MS)
-
Instrumentation: Various mass spectrometers can be used, such as those employing electron ionization (EI) or electrospray ionization (ESI).
-
Sample Introduction: The sample is introduced into the ion source, often after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Data Acquisition: The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, providing information about the molecular weight and structure of the compound.
The following diagram illustrates a typical workflow for the spectroscopic analysis of these isomers.
Caption: A typical workflow for spectroscopic comparison.
Comparative Analysis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives: In Vitro and In Vivo Studies
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of novel Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives. This report details their synthesis, biological activity, and performance against alternative compounds, supported by extensive experimental data from in vitro and in vivo studies.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on this compound and its derivatives, presenting a comparative analysis of their performance in preclinical studies.
Anticancer Activity
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents.[2] In vitro studies have shown that these compounds can inhibit the proliferation of various human cancer cell lines.
In Vitro Cytotoxicity Data
A series of novel pyrazolo[1,5-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The results are summarized in the table below.
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |
| Derivative 247 | >50 | 11.2 | >50 | >50 |
| Doxorubicin (Control) | 0.8 | 0.9 | 1.2 | 1.5 |
Data sourced from a study on the design and synthesis of novel pyrazolo[1,5-a]pyridine derivatives.[2]
Compound 247 exhibited the most promising activity, with a selective cytotoxic effect against the MCF-7 breast cancer cell line.[2] Further investigation revealed that this compound induced cell cycle arrest at the G1 phase in MCF-7 cells, suggesting a potential role in modulating mitotic progression.[2]
Experimental Protocol: SRB Cytotoxicity Assay
The cytotoxicity of the synthesized pyrazolo[1,5-a]pyridine derivatives was determined using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cell lines (A549, MCF-7, HCT-116, and PC-3) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and the positive control (Doxorubicin) and incubated for another 48 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The fixed cells were stained with 0.4% SRB solution for 10 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized as novel anti-Mycobacterium tuberculosis (Mtb) agents.[3][4] These compounds demonstrated potent in vitro activity against both drug-susceptible and multidrug-resistant Mtb strains.
In Vitro and In Vivo Antitubercular Data
One of the most promising compounds, 5k , exhibited excellent in vitro inhibitory activity and was further evaluated in an in vivo mouse model.
| Compound | Mtb H37Rv MIC (µM) | MDR-TB Strain 1 MIC (µM) | MDR-TB Strain 2 MIC (µM) | In Vivo Efficacy (CFU reduction in mouse lung) |
| 5k | 0.05 | 0.1 | 0.2 | Significant reduction |
| Isoniazid (Control) | 0.03 | >10 | >10 | Significant reduction |
Data sourced from a study on pyrazolo[1,5-a]pyridine-3-carboxamides as novel antitubercular agents.[3][4]
The in vivo study utilizing an autoluminescent H37Ra-infected mouse model demonstrated that compound 5k significantly reduced the bacterial burden in the lungs, highlighting its potential as a lead compound for further antitubercular drug discovery.[3][4]
Experimental Protocol: In Vivo Mouse Model for Antitubercular Activity
-
Infection: BALB/c mice were infected intravenously with an autoluminescent strain of Mycobacterium tuberculosis H37Ra.
-
Treatment: After establishment of infection (typically 1-2 weeks), mice were treated orally with compound 5k or a control drug (e.g., Isoniazid) daily for a specified period (e.g., 4 weeks).
-
Bioluminescence Imaging: The bacterial load in the lungs was monitored non-invasively at regular intervals using bioluminescence imaging.
-
Colony Forming Unit (CFU) Enumeration: At the end of the treatment period, mice were euthanized, and the lungs were homogenized. The homogenates were serially diluted and plated on Middlebrook 7H11 agar to determine the number of viable bacteria (CFUs).
-
Data Analysis: The reduction in bacterial load (both bioluminescence signal and CFU counts) in the treated groups was compared to the untreated control group to determine the efficacy of the compound.
References
- 1. Buy this compound | 80537-14-0 [smolecule.com]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity comparison of novel pyrazolo[1,5-a]pyridine compounds
A Comparative Guide to the Cytotoxicity of Novel Pyrazolo[1,5-a]pyridine Compounds for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Anticancer Agents
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds, structurally similar to purines, can act as antagonists in various biological processes, making them attractive candidates for targeted therapies.[1] This guide provides a comparative analysis of the cytotoxic effects of several novel pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data from recent studies.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various novel pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds against a panel of human cancer cell lines. The data is compiled from multiple studies to facilitate a comparative assessment of their potency against different cancer types.
Table 1: Cytotoxicity (IC50, µM) of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | Reference Drug |
| Compound 247 | - | - | - | - | Doxorubicin |
| IC50 (µM) | >100 | 18.6 | 24.7 | 43.2 | 0.06 (MCF-7) |
| Compound 5x | - | - | Proliferation IC50: 0.013 µM | - | - |
| Compound 8 | IC50 = 0.0248 µM | IC50 = 0.0248 µM | IC50 = 0.0248 µM | - | Colchicine, Paclitaxel |
| Compound 9 | IC50 = 0.028 µM | IC50 = 0.028 µM | IC50 = 0.028 µM | - | Colchicine, Paclitaxel |
Data extracted from studies by Nanjunda Swamy et al. (2017)[2], and Li et al.[3] Note: Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Table 2: Cytotoxicity (IC50, µM) of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | HepG2 (Liver) | Hep-2 (Laryngeal) | MCF-7 (Breast) | HCT-116 (Colon) | Reference Drug |
| Compound 6a | - | 8.85 ± 0.24 | 10.80 ± 0.36 | - | 5-Fluorouracil |
| Compound 6b | - | 12.76 ± 0.16 | 19.84 ± 0.49 | - | IC50: 7.19 ± 0.47 (Hep-2), 10.19 ± 0.42 (MCF-7) |
| Compound 6c | - | 10.25 ± 0.33 | 14.36 ± 0.28 | - | |
| Unnamed Series | - | - | Moderate to High Activity | Moderate to High Activity | Doxorubicin |
| Compound 35 | 3.53 | - | 6.71 | - | - |
| BS-194 (4k) | Mean GI50 = 0.280 µM across 60 cell lines | - | - | - | - |
Data extracted from studies by Abu-zaid et al. (2023)[4], El-Sayed et al. (2019)[5], Metwally et al. as cited in a review[3], and Bashir et al. (2010)[6].
Experimental Protocols
The cytotoxic activity of the presented compounds was primarily evaluated using the Sulforhodamine B (SRB) assay or the MTT assay.
Sulforhodamine B (SRB) Assay Protocol
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
MTT Assay Protocol
The MTT assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates and incubated to allow for attachment.[4]
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[4][7]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Mechanisms of Action and Signaling Pathways
Many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Several pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle.[6] For instance, the compound BS-194 (4k) is a selective and potent inhibitor of CDK1, CDK2, and CDK9.[6] Inhibition of these kinases leads to the suppression of substrate phosphorylation (e.g., Rb protein), downregulation of cyclins, and ultimately, cell cycle arrest in the S and G2/M phases.[6]
Caption: CDK inhibition by pyrazolo[1,5-a]pyrimidines leading to cell cycle arrest.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. A novel series of pyrazolo[1,5-a]pyridines has been developed as selective inhibitors of the p110α isoform of PI3 kinase.[8] Compound 5x, a potent example from this series, was shown to inhibit the phosphorylation of Akt, a downstream effector of PI3K, leading to reduced cell proliferation.[8]
Conclusion
Novel pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the targeted inhibition of key signaling pathways, such as those regulated by CDKs and PI3K. The data presented in this guide highlights the potential of these scaffolds for the development of new cancer therapeutics. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to optimize their efficacy and selectivity for clinical applications.[9]
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparing the efficacy of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives against drug-resistant strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of potent therapeutics against resilient pathogens. This guide provides a comparative analysis of the efficacy of substituted pyrazolo[1,5-a]pyridine derivatives against various drug-resistant bacterial strains, supported by experimental data from recent studies. While the initial focus was on Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate derivatives, the available literature provides more extensive data on closely related analogs, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, which are presented here to illustrate the potential of this heterocyclic system.
Efficacy Against Drug-Resistant Mycobacterium tuberculosis
A notable study showcases the potent activity of a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The data highlights that specific substitutions on the pyrazolo[1,5-a]pyridine core can lead to compounds with exceptional potency, often surpassing that of conventional anti-tuberculosis drugs.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against a drug-susceptible Mtb strain (H37Rv) and two drug-resistant strains: an isoniazid-resistant (rINH) and a rifampicin-resistant (rRMP) strain.
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs H37Rv | MIC (µg/mL) vs rINH Mtb | MIC (µg/mL) vs rRMP Mtb |
| 6j | 5-OCH3 | 2-pyridyl | <0.002 | <0.002 | <0.002 |
| 6l | 5-OCH3 | 2-thienyl | <0.002 | <0.002 | <0.002 |
| 6d | 5-OCH3 | 4-F-phenyl | 0.002 | 0.004 | <0.002 |
| 6i | 5-OCH3 | 3-pyridyl | 0.004 | 0.004 | <0.002 |
| Isoniazid | - | - | 0.02 | >10 | 0.02 |
| Rifampicin | - | - | 0.01 | 0.01 | >50 |
Data sourced from a study on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antituberculosis agents.[1]
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental methodologies. The following protocols are representative of those used to evaluate the activity of the pyrazolo[1,5-a]pyridine derivatives.
Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., Middlebrook 7H9 for Mtb)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compounds (pyrazolo[1,5-a]pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (medium with solvent)
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the microtiter plates using the growth medium.
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria; specialized conditions for Mtb).
-
After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
-
The results are often confirmed by adding a growth indicator, such as resazurin.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential tools for illustrating complex experimental processes and biological pathways. The following visualizations, created using the DOT language, depict a general workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by these novel compounds.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Inhibition of a bacterial signaling pathway by a pyrazolo[1,5-a]pyridine derivative.
Conclusion
The data presented underscores the significant potential of the pyrazolo[1,5-a]pyridine scaffold in the development of novel antibacterial agents to combat drug-resistant infections. The exceptional potency of certain derivatives against multidrug-resistant Mycobacterium tuberculosis highlights the promise of this chemical class. Further research, including the exploration of this compound derivatives and other analogs, is warranted to fully elucidate their structure-activity relationships, mechanisms of action, and clinical potential. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers dedicated to advancing the frontier of antimicrobial drug discovery.
References
A Comparative Guide to the Docking of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Analogs Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate analogs against two prominent protein targets implicated in cancer and inflammation: Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2). The performance of these analogs is evaluated against established inhibitors, Roscovitine for CDK2 and Celecoxib for COX-2, providing a benchmark for their potential therapeutic efficacy.
Comparative Docking Analysis
The following tables summarize the quantitative data from various docking studies, presenting binding energies and inhibitory concentrations to facilitate a clear comparison between the pyrazolo[1,5-a]pyridine analogs and reference inhibitors.
Table 1: Docking Performance against Cyclin-Dependent Kinase 2 (CDK2)
| Compound | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference Inhibitor | Ref. IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Analog 7a | 3DDQ | Not Reported | 0.262 | Roscovitine | 0.641 |
| Pyrazolo[3,4-d]pyrimidine Analog 9c | 3DDQ | Not Reported | 0.281 | Roscovitine | 0.641 |
| Pyrazolo[1,5-a][1][2][3]triazine 9f | 3DDQ | Not Reported | 1.85 | Roscovitine | Not Reported |
| Pyrazolo[1,5-a][1][2][3]triazine 10c | 3DDQ | Not Reported | 2.09 | Roscovitine | Not Reported |
| Pyrazolo[3,4-b]pyridin-3-amine 8 | Not Reported | Not Reported | 0.65 | Roscovitine | 0.394 |
Data sourced from multiple studies, showcasing the potential of pyrazolo[1,5-a]pyridine-based scaffolds as potent CDK2 inhibitors, in some cases exceeding the activity of the well-known inhibitor Roscovitine.[4][5]
Table 2: Docking Performance against Cyclooxygenase-2 (COX-2)
| Compound | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Inhibitor | Ref. IC50 (µM) | Ref. SI |
| Pyrazolo[1,5-a]pyrimidine 12 | 3LN1 | Not Reported | 1.11 | 7.66 | Indomethacin | Not Reported | Not Reported |
| Pyrazolo[1,5-a]pyrimidine 11 | 3LN1 | Not Reported | 1.4 | 8.97 | Indomethacin | Not Reported | Not Reported |
| Pyrazolo[3,4-d]pyrimidinone 5k | Not Reported | Not Reported | 0.266 | 95.75 | Celecoxib | 0.293 | 98.70 |
| Hybrid Pyrazole Analog 5u | Not Reported | -12.907 | 1.79 | 72.73 | Celecoxib | Not Reported | 78.06 |
| Hybrid Pyrazole Analog 5s | Not Reported | -12.24 | 2.51 | 65.75 | Celecoxib | Not Reported | 78.06 |
This table highlights the significant COX-2 inhibitory potential and selectivity of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, with some compounds showing comparable or superior docking scores and inhibitory concentrations to the widely used anti-inflammatory drug Celecoxib.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the molecular docking studies cited in this guide.
Molecular Docking Protocol for CDK2
The crystal structure of CDK2 in complex with Roscovitine (PDB ID: 3DDQ) is commonly used as the receptor model.[4][5][9][10][11][12]
-
Protein Preparation: The protein structure is prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning charges. The structure is then minimized to relieve any steric clashes.
-
Ligand Preparation: The 3D structures of the this compound analogs and the reference inhibitor, Roscovitine, are generated and optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of CDK2, typically encompassing the binding site of the co-crystallized ligand (Roscovitine).
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or MOE. The program samples a large number of conformations and orientations of the ligand within the active site and scores them based on a defined scoring function.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are examined. The docking scores and binding energies are used to rank the compounds.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[6]
Molecular Docking Protocol for COX-2
For COX-2, the crystal structure complexed with Celecoxib (PDB ID: 3LN1) is a frequently used template.[2][3][13]
-
Protein and Ligand Preparation: Similar to the CDK2 protocol, the COX-2 structure and the ligands (pyrazolo[1,5-a]pyridine analogs and Celecoxib) are prepared by adding hydrogens, assigning charges, and minimizing their energy.
-
Active Site Definition: The active site for docking is defined based on the binding pocket occupied by Celecoxib in the crystal structure.
-
Docking and Scoring: A docking algorithm is used to place the ligands into the defined active site and score their binding affinity.
-
Interaction Analysis: The binding modes of the top-scoring compounds are visually inspected to understand the key molecular interactions with the amino acid residues in the COX-2 active site. For selective COX-2 inhibitors, interactions with the side pocket created by residues like Val523 are particularly important.
-
Protocol Validation: The reliability of the docking procedure is confirmed by removing the native ligand (Celecoxib) from the protein's active site and then docking it back. The similarity between the docked and original poses is assessed by RMSD.[2]
Visualizations
The following diagrams illustrate a key signaling pathway involving CDK2 and a standard workflow for molecular docking studies.
Caption: CDK2 signaling pathway in cell cycle regulation.
Caption: General workflow for molecular docking studies.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. wwPDB: pdb_00003ddq [wwpdb.org]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of pyrazolo[1,5-a]pyridine and triazolopyrimidine derivatives in anti-malarial assays
A detailed comparison of two promising heterocyclic scaffolds in the fight against malaria, supported by in vitro experimental data.
In the relentless search for novel and effective anti-malarial agents to combat the growing threat of drug-resistant Plasmodium falciparum, researchers have turned their attention to diverse heterocyclic scaffolds. Among these, pyrazolo[1,5-a]pyridines and triazolopyrimidines have emerged as particularly promising starting points for the development of new therapeutics. This guide provides a head-to-head comparison of their anti-malarial performance, drawing upon available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.
At a Glance: Comparative Anti-Malarial Potency
Both pyrazolo[1,5-a]pyrimidine and triazolopyrimidine derivatives have demonstrated potent activity against P. falciparum. However, studies suggest that the[1][2][3]triazolo[1,5-a]pyrimidine scaffold may hold a slight edge in terms of potency.
A comparative study that synthesized and evaluated a series of these compounds found that the[1][2][3]triazolo[1,5-a]pyrimidine derivatives were generally more potent than their pyrazolo[1,5-a]pyrimidine and quinoline analogues.[4][5] Several triazolopyrimidine compounds exhibited IC50 values in the low nanomolar range, equipotent to the established anti-malarial drug chloroquine.[4][5]
The primary molecular target for many compounds from both classes is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][6][7][8] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the parasite, which is essential for its survival.[1][9]
Quantitative Data Summary
The following tables summarize the in vitro anti-malarial activity and cytotoxicity of representative pyrazolo[1,5-a]pyridine and triazolopyrimidine derivatives against various P. falciparum strains and mammalian cell lines.
Table 1: In Vitro Anti-Malarial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |
| 33 | W2 (Chloroquine-Resistant) | 1.2 | [8] |
| 38 | W2 (Chloroquine-Resistant) | 5.1 | [8] |
| 44 | W2 (Chloroquine-Resistant) | Not explicitly stated, but noted as one of the most active | [8] |
| Series Average | W2 (Chloroquine-Resistant) | 1.2 - 92.4 | [8] |
Table 2: In Vitro PfDHODH Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | IC50 (µM) | Reference |
| 30 | 0.16 | [7] |
| 19 | 6 | [7] |
| 25 | 4 | [7] |
| 33 | 6.0 | [6][8] |
| 38 | 4.0 | [6][8] |
| 44 | 0.16 | [6][8] |
Table 3: In Vitro Anti-Malarial Activity of Triazolopyrimidine Derivatives
| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |
| 2 | W2 (Chloroquine-Resistant) | 0.023 | [6] |
| 5 | W2 (Chloroquine-Resistant) | 0.55 | [8] |
| 8 | W2 (Chloroquine-Resistant) | 0.4 | [8] |
| 13 | W2 (Chloroquine-Resistant) | 0.3 | [8] |
| 20 | 3D7 | 0.030 - 0.086 | [4][5] |
| 21 | 3D7 | 0.030 - 0.086 | [4][5] |
| 23 | 3D7 | 0.030 - 0.086 | [4][5] |
| 24 | 3D7 | 0.030 - 0.086 | [4][5] |
| Compound 7 | 3D7 | 0.079 | [1] |
Table 4: Cytotoxicity and Selectivity Index of Selected Derivatives
| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine 33 | Not specified | >561.4 | 467.8 | [8] |
| Pyrazolo[1,5-a]pyrimidine 38 | Not specified | >406.4 | 79.6 | [8] |
| Triazolopyrimidine Series | HepG2 | Non-toxic | High | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and widely used techniques in the field of anti-malarial drug discovery.
In Vitro Anti-Malarial Activity Assay (SYBR Green I-based Method)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strains)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)
-
Human red blood cells
-
Test compounds and control drugs (e.g., chloroquine)
-
96-well microplates
-
SYBR Green I lysis buffer
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and a known anti-malarial drug (positive control).
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.[10]
Cytotoxicity Assay (Resazurin-based Method)
This assay is used to determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HepG2, HEK293T) to assess its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and control drug
-
96-well microplates
-
Resazurin solution
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound and control drug in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[10]
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Incubation: Incubate for an additional 2-4 hours at 37°C, protected from light.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from wells with medium and resazurin only. Normalize the fluorescence values to the untreated control cells (100% viability). Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.[10]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: PfDHODH inhibition by pyrazolo[1,5-a]pyridine and triazolopyrimidine derivatives.
Caption: Workflow for the in vitro anti-malarial SYBR Green I assay.
Conclusion
Both pyrazolo[1,5-a]pyridine and triazolopyrimidine scaffolds represent valuable starting points for the development of novel anti-malarial drugs, with many derivatives demonstrating potent activity against P. falciparum, often through the inhibition of PfDHODH. The available data suggests that[1][2][3]triazolo[1,5-a]pyrimidine derivatives may offer a slight advantage in terms of in vitro potency. Importantly, compounds from both series have shown favorable selectivity indices, indicating a lower risk of toxicity to host cells. Further optimization of these scaffolds, focusing on improving pharmacokinetic properties while retaining high potency and selectivity, will be crucial in advancing these promising compound classes towards clinical development.
References
- 1. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
New Pyrazolo[1,5-a]Pyridine Derivatives Show Promise in Surpassing Existing Anticancer Drugs
A new class of pyrazolo[1,5-a]pyridine derivatives is demonstrating significant potential in preclinical studies as potent and selective anticancer agents, in some cases exhibiting greater efficacy than established chemotherapy drugs and targeted therapies. These compounds primarily exert their anticancer effects by inhibiting key protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinase (PI3K), which are crucial for cancer cell growth and survival.
Researchers are actively synthesizing and evaluating a wide array of these derivatives, with promising results in both in vitro and in vivo models of various cancers, including colon, breast, and lung cancer. These novel compounds are being benchmarked against standard-of-care drugs like Doxorubicin and targeted inhibitors such as Roscovitine, often displaying superior or comparable activity at lower concentrations.
Comparative Efficacy: In Vitro Cytotoxicity
The antitumor potential of new pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these assessments.
Performance Against Standard Chemotherapy
In a study evaluating a series of novel pyrazolo[1,5-a]pyrimidine derivatives, one compound, Compound 14a , exhibited exceptional activity against the HCT116 human colon tumor cell line with an IC50 value of 0.0020 µM.[1] Another derivative, 5b , showed potent activity against the same cell line with an IC50 of 8.64 µM, which is comparable to the widely used chemotherapy drug Doxorubicin (IC50 = 5.49 µM).[2]
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Compound 14a | HCT116 (Colon) | 0.0020 |
| Doxorubicin | HCT116 (Colon) | 5.49 |
| Compound 5b | HCT116 (Colon) | 8.64 |
| Doxorubicin | MCF-7 (Breast) | 0.95 |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 |
Performance Against Targeted Kinase Inhibitors
New pyrazolo[1,5-a]pyrimidine derivatives have also been benchmarked against targeted therapies that inhibit specific protein kinases. For instance, a series of compounds were evaluated for their ability to inhibit CDK2.
| Compound/Drug | Target | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine 36 | CDK2 | 0.199 |
| Roscovitine | CDK2 | - |
| Pyrazolo[3,4-b]pyridine 4 | CDK2/cyclin A2 | 0.24 |
| Roscovitine | CDK2/cyclin A2 | 0.39 |
Mechanism of Action: Targeting Key Cancer Pathways
The primary mechanism by which these new pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases that are often dysregulated in cancer.[2][3] Two of the most significant targets are CDK2 and PI3K.
Inhibition of the CDK2 Pathway
CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase, where DNA replication occurs.[4] In many cancers, CDK2 is overactive, leading to uncontrolled cell proliferation. By inhibiting CDK2, the new pyrazolo[1,5-a]pyridine derivatives can halt the cell cycle and prevent cancer cells from dividing.[4] Downstream effects of CDK2 inhibition include the hypophosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor inactive, preventing the expression of genes necessary for DNA synthesis.[5]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation.[6] This pathway is frequently hyperactivated in various cancers. Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit PI3K, leading to a blockage of downstream signaling.[6] This results in the reduced activation of Akt, a key protein that promotes cell survival by inhibiting apoptosis (programmed cell death). The inhibition of this pathway can therefore sensitize cancer cells to other therapeutic agents and inhibit tumor growth.[6]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics
-
Pyrazolo[1,5-a]pyridine derivatives and reference drugs (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[8] Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives and reference drugs in culture medium. After 24 hours, replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[9]
Materials:
-
Recombinant CDK2/Cyclin A2 kinase
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test inhibitors (pyrazolo[1,5-a]pyridine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the CDK2/Cyclin A2 enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
In Vivo Antitumor Activity: Xenograft Mouse Model
To evaluate the efficacy of these compounds in a living organism, a xenograft mouse model is commonly used.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HCT116)
-
Pyrazolo[1,5-a]pyridine derivative and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolo[1,5-a]pyridine derivative (e.g., orally or intraperitoneally) to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor size with calipers every few days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.
Future Outlook
The promising preclinical data for this new class of pyrazolo[1,5-a]pyridine derivatives suggests they are strong candidates for further development as anticancer therapeutics. Future research will likely focus on optimizing their pharmacological properties, including bioavailability and safety profiles, with the ultimate goal of advancing the most promising compounds into clinical trials. Their high potency and selectivity for key cancer-driving kinases offer the potential for more effective and less toxic cancer treatments.
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. Not Available), a heterocyclic compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar pyrazolopyridine and pyridine-based compounds. Researchers must handle this compound with the caution required for new or uncharacterized substances and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
I. Hazard Profile and Safety Precautions
Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are summarized in the table below.
| Hazard Category | Potential Effects and Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. Avoid generating dust or aerosols. Use in a well-ventilated area or a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. Wear safety glasses or goggles.[3] |
| Respiratory Sensitization | Inhalation may cause respiratory irritation.[2][4] |
| Environmental Hazards | Potentially toxic to aquatic organisms with long-lasting effects. Do not allow to enter drains or waterways. |
Personal Protective Equipment (PPE) Required:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Lab coat or chemical-resistant apron
-
Closed-toe shoes
II. Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure this compound and contaminated materials.
Step 1: Waste Segregation and Collection
-
Unused or Expired Chemical:
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container. The label should include "Hazardous Waste," the chemical name, and the primary hazards (e.g., "Toxic," "Irritant").
-
-
Contaminated Labware (e.g., glassware, pipette tips, gloves):
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Consider rinsing contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collecting the rinsate as hazardous liquid waste.
-
-
Liquid Waste (e.g., reaction mixtures, solvent rinsates):
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Step 2: Waste Storage
-
Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from heat, sparks, and open flames.[3]
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4]
-
Provide the disposal company with all available safety information, including the information from this guide and any relevant institutional assessments.
-
Never dispose of this compound down the drain or in regular trash.
III. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's emergency response team and EHS department immediately.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department.
References
Essential Safety and Operational Guide for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
This guide provides crucial safety and logistical information for handling Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate in a laboratory setting. The following procedures are based on safety data for structurally similar compounds, including pyridine derivatives and other pyrazolopyridine esters, in the absence of a specific Safety Data Sheet (SDS) for the target compound. Researchers, scientists, and drug development professionals should always handle this compound with care, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][2] |
| Body | Laboratory coat. | A fully buttoned lab coat should be worn to protect against skin contact.[1][3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for operations with a high potential for aerosol or dust generation.[4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoiding Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6] Contaminated clothing should be removed and washed before reuse.
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[7][8]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[2][3]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2][3][4]
-
Security: Store in a locked-up and secure area.[4]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Waste Chemical: Unused or waste material should be considered hazardous waste. Dispose of it through a licensed professional waste disposal service.[6] Do not allow the chemical to enter drains or waterways.[5][6]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
In Case of a Spill:
-
Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spill.[1] Place the absorbed material into a suitable, sealed container for disposal.[1][4]
-
Large Spills: For large spills, immediately evacuate the area and prevent further leakage if it is safe to do so. Notify the appropriate emergency response team and secure the area to prevent entry.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response to a chemical spill.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
